sn-Glycero-3-phosphocholine-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/t8-/m1/s1/i1D3,2D3,3D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHOQUVVVLNYQR-NWFQQEQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](CO)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to sn-Glycero-3-phosphocholine-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of sn-Glycero-3-phosphocholine-d9, a deuterated analog of the naturally occurring phospholipid, sn-Glycero-3-phosphocholine (GPC). Its primary application lies in its use as an internal standard for precise quantification of endogenous GPC in various biological matrices using mass spectrometry. This document details its chemical properties, its role in metabolic pathways, and provides in-depth experimental protocols for its application.
Chemical and Physical Properties
This compound is a synthetic, isotopically labeled form of GPC where nine hydrogen atoms on the trimethylammonium group are replaced with deuterium. This substitution results in a mass shift of +9 Da compared to the unlabeled compound, allowing for its differentiation and use in isotope dilution mass spectrometry.[1]
Table 1: General Properties of this compound
| Property | Value |
| Synonyms | L-α-Glycerophosphorylcholine-d9, L-α-GPC-d9, Choline Alfoscerate-d9 |
| CAS Number | 2260669-07-4[2][3] |
| Appearance | Solid[2] |
Table 2: Chemical and Physical Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₁D₉NO₆P[2] |
| Molecular Weight | 266.28 g/mol |
| Isotopic Purity | ≥98 atom % D; ≥99% deuterated forms (d₁-d₉) |
| Chemical Purity | ≥96% (CP) |
| Mass Shift | M+9 |
| Solubility | Methanol: Slightly Soluble, Water: Slightly Soluble |
| Storage Conditions | -20°C |
Applications in Research
The primary utility of this compound is as an internal standard for the accurate quantification of its unlabeled counterpart, sn-Glycero-3-phosphocholine, in biological samples via mass spectrometry. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis as the isotopically labeled internal standard behaves nearly identically to the analyte during sample preparation and ionization, thus correcting for matrix effects and variations in extraction efficiency and instrument response.
Beyond its role as an internal standard, its unlabeled form, GPC, is a key molecule in neuroscience and cell biology research:
-
Neuroscience: GPC is a precursor for the synthesis of acetylcholine, a vital neurotransmitter, and phosphatidylcholine, an essential component of neuronal cell membranes. It has been investigated for its potential neuroprotective effects and cognitive-enhancing properties.
-
Cell Membrane Studies: As a fundamental component of cell membranes, GPC is crucial for studying membrane dynamics, structure, and signaling.
-
Lipid Metabolism: GPC is a central intermediate in the metabolism of phosphatidylcholine, a major class of phospholipids.
Metabolic Pathways
sn-Glycero-3-phosphocholine is intrinsically linked to choline and phospholipid metabolism. Understanding these pathways is crucial for interpreting quantitative data obtained using its deuterated analog.
Choline Metabolism
Choline is an essential nutrient that is a precursor for the synthesis of the neurotransmitter acetylcholine, the membrane phospholipid phosphatidylcholine, and the methyl donor betaine. GPC is an important intermediate in the catabolism of phosphatidylcholine back to choline.
Phosphatidylcholine Biosynthesis (Kennedy Pathway)
The primary route for de novo synthesis of phosphatidylcholine in mammalian cells is the Kennedy pathway, which utilizes choline as a precursor.
Experimental Protocols
This section provides a detailed methodology for the quantification of sn-Glycero-3-phosphocholine in biological samples using this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core principle of IDMS is the addition of a known quantity of an isotopically labeled standard (e.g., this compound) to a sample containing the analyte of interest (sn-Glycero-3-phosphocholine). The ratio of the signal intensity of the analyte to the internal standard is measured by a mass spectrometer. Since the analyte and the standard exhibit nearly identical chemical and physical properties during extraction, separation, and ionization, this ratio remains constant regardless of sample loss. The concentration of the endogenous analyte can then be accurately determined by comparing this ratio to a calibration curve.
Sample Preparation
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
This compound internal standard solution (e.g., 1 mg/mL in methanol)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer and centrifuge
-
Homogenization: Homogenize tissue samples (e.g., 50 mg) in an appropriate volume of ice-cold saline. For plasma or serum, use a precise volume (e.g., 100 µL).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate. The final concentration should be chosen to be within the range of the expected endogenous analyte concentration. A typical starting point is 10-50 µL of a 10 µg/mL working solution.
-
Solvent Addition: Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample volume. For a 100 µL sample, this would be 2 mL of the solvent mixture.
-
Extraction: Vortex the mixture vigorously for 2 minutes and then agitate for 20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for the 2 mL solvent mixture). Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.
-
Collection: Carefully collect the lower organic phase (containing lipids) and the upper aqueous phase (containing water-soluble metabolites like GPC). Since GPC is highly polar, it will primarily partition into the aqueous phase.
-
Drying: Evaporate the collected aqueous phase to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification of sn-Glycero-3-phosphocholine
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters Xbridge HILIC, 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile with 10 mM ammonium acetate, pH adjusted to 4.5.
-
Mobile Phase B: Water with 10 mM ammonium acetate, pH adjusted to 4.5.
Table 3: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters Xbridge HILIC (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile with 10 mM ammonium acetate (pH 4.5) |
| Mobile Phase B | Water with 10 mM ammonium acetate (pH 4.5) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic with 70% Mobile Phase A and 30% Mobile Phase B |
Table 4: Mass Spectrometry Parameters (ESI Positive Mode)
| Parameter | sn-Glycero-3-phosphocholine | This compound |
| Precursor Ion (Q1) m/z | 258.1 | 267.1 |
| Product Ion (Q3) m/z | 184.1 | 193.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | 20-30 eV (Optimize for instrument) | 20-30 eV (Optimize for instrument) |
| Ion Source Temperature | 500°C | 500°C |
| IonSpray Voltage | 5500 V | 5500 V |
Note: The product ion m/z 184.1 corresponds to the phosphocholine head group fragment. For the d9-labeled standard, this fragment has a mass of m/z 193.1. Collision energy should be optimized for the specific instrument being used to maximize the signal of the product ion.
-
Peak Integration: Integrate the peak areas for the selected MRM transitions of both the endogenous sn-Glycero-3-phosphocholine and the this compound internal standard.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled sn-Glycero-3-phosphocholine and a constant concentration of the d9-internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Concentration Calculation: Determine the concentration of sn-Glycero-3-phosphocholine in the biological samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Synthesis of this compound (Proposed Route)
A specific, detailed synthesis protocol for this compound is not widely published. However, a plausible synthetic route would involve the reaction of a protected glycerol backbone with a deuterated phosphocholine precursor. A likely method would be adapted from the synthesis of related phosphocholine compounds.
A potential starting material is sn-glycero-3-phosphocholine cadmium chloride adduct, which can be reacted with deuterated methyl iodide (CD₃I) under basic conditions. The quaternization of the nitrogen atom with three CD₃ groups would yield the desired product.
Alternatively, a synthesis could start from a protected glycerol, which is first phosphitylated and then oxidized to the phosphate. This is followed by deprotection and reaction with choline-d9 tosylate. The choline-d9 itself can be synthesized from ethanolamine by exhaustive methylation using CD₃I.
Conclusion
This compound is an indispensable tool for researchers in the fields of metabolomics, lipidomics, and neuroscience. Its use as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of endogenous sn-Glycero-3-phosphocholine. This technical guide provides the foundational knowledge and detailed protocols necessary for its successful implementation in a research setting, enabling a deeper understanding of the roles of choline and its metabolites in health and disease.
References
- 1. Synthetic approach for unsaturated precursors for parahydrogen induced polarization of choline and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the quantification of lipid-related extracellular metabolites in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
sn-Glycero-3-phosphocholine-d9 chemical structure
An In-depth Technical Guide to sn-Glycero-3-phosphocholine-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated phospholipid, this compound. It details its chemical structure, physicochemical properties, and its role as a critical tool in metabolic research and drug development. This document serves as a resource for professionals utilizing stable isotope-labeled compounds in mass spectrometry and NMR-based studies.
Chemical Structure and Identification
This compound is the deuterium-labeled form of sn-Glycero-3-phosphocholine, a key intermediate in choline and phospholipid metabolism.[1][2] The nine deuterium atoms are located on the three methyl groups of the choline moiety, which provides a distinct mass shift for use in mass spectrometry-based quantification.
Key Identifiers:
-
IUPAC Name: 2-[[[(2R)-2,3-dihydroxypropoxy]hydroxyphosphinyl]oxy]-N,N,N-tri(methyl-d3)-ethanaminium, inner salt[1]
-
Synonyms: Glycerophosphocholine-d9, L-α-Glycerophosphorylcholine-d9, L-α-GPC-d9, Choline Alfoscerate-d9[1]
-
CAS Number: 2260669-07-4
-
Molecular Formula: C₈H₁₁D₉NO₆P
-
InChI Key: SUHOQUVVVLNYQR-NWFQQEQCSA-N
-
SMILES String: O=P(OCC--INVALID-LINK--(C([2H])([2H])[2H])C([2H])([2H])[2H])(OC--INVALID-LINK--CO)[O-]
Caption: 2D structure of this compound.
Quantitative Data
The physical and chemical properties of this compound are summarized below. These specifications are critical for accurate experimental design, particularly for preparing standards and interpreting analytical data.
| Property | Value | Reference(s) |
| Molecular Weight | 266.28 g/mol (also reported as 266.3) | |
| Appearance | Solid or colorless to light yellow oil | |
| Purity | >95% (HPLC), ≥96% (CP) | |
| Isotopic Purity | ≥98 atom % D, ≥99% deuterated forms | |
| Solubility | Water: 100 mg/mL, Methanol: Slightly Soluble | |
| Storage Temperature | -20°C |
Metabolic Significance and Signaling Pathways
sn-Glycero-3-phosphocholine is a central molecule in phospholipid metabolism. It serves as a precursor for the synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, via the Kennedy pathway. It is also a catabolic product of PC degradation. In nervous tissue, it contributes to the biosynthesis of the neurotransmitter acetylcholine.
The deuterated analog, this compound, is an invaluable tracer for studying these metabolic fluxes. By introducing it into a biological system, researchers can track its incorporation into downstream metabolites like phosphatidylcholine using mass spectrometry, allowing for the dynamic assessment of lipid synthesis and turnover.
Caption: The Kennedy Pathway for Phosphatidylcholine synthesis and catabolism.
Experimental Protocols & Workflows
This compound is primarily used as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
General Protocol for Use as an Internal Standard in LC-MS
This protocol outlines the typical steps for quantifying endogenous sn-Glycero-3-phosphocholine using this compound.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent (e.g., methanol or water) to create a concentrated stock solution (e.g., 1 mg/mL). Store at -20°C or -80°C.
-
Prepare a series of working standard solutions by diluting the stock solution.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
To a known volume or weight of the sample, add a precise amount of the this compound internal standard working solution. The amount added should be comparable to the expected endogenous levels of the analyte.
-
Perform lipid extraction using a standard method, such as a Bligh-Dyer or Folch extraction, to separate lipids from other cellular components.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable injection solvent.
-
Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
The chromatography method should be optimized to separate sn-Glycero-3-phosphocholine from other isomeric compounds.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the unlabeled analyte and the d9-labeled internal standard.
-
Analyte: Monitor the transition for sn-Glycero-3-phosphocholine.
-
Internal Standard: Monitor the transition for this compound, which will have a +9 Da mass shift.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of the unlabeled standard spiked with the same amount of internal standard.
-
Quantify the amount of endogenous sn-Glycero-3-phosphocholine in the sample by comparing its peak area ratio to the calibration curve.
-
Caption: Typical workflow for lipid quantification using a deuterated internal standard.
Considerations for NMR Spectroscopy
While primarily used in mass spectrometry, deuterated compounds are also central to Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the deuterium signals are not observed, simplifying complex spectra. In ²H (Deuterium) NMR, the deuterated choline groups of this compound can be directly observed to study the dynamics and environment of the choline headgroup in membranes. Sample preparation for NMR typically involves dissolving the lyophilized sample in a deuterated solvent (e.g., D₂O) to minimize solvent interference in the spectrum.
References
An In-depth Technical Guide to sn-Glycero-3-phosphocholine-d9: Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties and stability of sn-Glycero-3-phosphocholine-d9 (GPC-d9), a deuterated analog of the naturally occurring glycerophosphocholine. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize GPC-d9 as an internal standard in bioanalytical studies or for other research applications.
Core Properties of this compound
This compound is a stable, isotopically labeled form of sn-Glycero-3-phosphocholine, where nine hydrogen atoms on the trimethylammonium group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), as it is chemically identical to the endogenous analyte but can be distinguished by its higher mass.[1][2][3]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₈H₁₁D₉NO₆P | [2][4] |
| Molecular Weight | 266.28 g/mol | |
| CAS Number | 2260669-07-4 | |
| Appearance | White or almost white crystalline powder/solid | |
| Purity | Typically >95% (HPLC), ≥98 atom % D | |
| Solubility | Slightly soluble in methanol and water | |
| Optical Rotation | [α]D²⁰ = -2.4 to -2.8 ° |
Applications in Research
The primary application of this compound is as an internal standard for the quantification of sn-glycero-3-phosphocholine in various biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical methods.
Stability Profile
The stability of this compound is a critical factor for its use as a reliable internal standard. Proper storage and handling are essential to prevent degradation and maintain its integrity.
Storage and Handling
For long-term storage, this compound should be kept at -20°C. Under these conditions, it is reported to be stable for at least four years. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.
Chemical Stability and Degradation Pathways
sn-Glycero-3-phosphocholine, the non-deuterated counterpart, can undergo hydrolysis and oxidation. The primary degradation pathway is hydrolysis, which can be catalyzed by acids, bases, or enzymes (phospholipases). Hydrolysis of the phosphodiester bond yields glycerol-3-phosphate and choline. Oxidation can occur at any unsaturated fatty acid residues if present in related lipid structures, though GPC itself does not contain fatty acid chains.
Forced degradation studies are typically performed to understand the degradation pathways and to develop stability-indicating analytical methods. These studies involve exposing the compound to stress conditions such as heat, humidity, acid, base, and oxidation.
Experimental Protocols
General Protocol for Forced Degradation Studies
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound or its solution to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a stability-indicating HPLC method with a suitable detector (e.g., UV, MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. The peak purity of the main peak should be assessed to ensure the method is specific.
Example of a Stability-Indicating HPLC Method
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium formate in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: Mass Spectrometry (for peak identification and quantification).
-
Injection Volume: 10 µL.
Signaling and Metabolic Pathways
sn-Glycero-3-phosphocholine is a key metabolite in the turnover of phosphatidylcholine, a major component of eukaryotic cell membranes. It is involved in various cellular processes, including signaling and osmoregulation.
Phosphatidylcholine Catabolism
The breakdown of phosphatidylcholine can lead to the formation of sn-Glycero-3-phosphocholine through the action of phospholipases.
Caption: Formation of sn-Glycero-3-phosphocholine from Phosphatidylcholine.
Glycerophosphocholine Metabolism
sn-Glycero-3-phosphocholine can be further metabolized to choline and glycerol-3-phosphate.
Caption: Metabolism of sn-Glycero-3-phosphocholine.
Kennedy Pathway (Phosphatidylcholine Biosynthesis)
Choline, a product of GPC metabolism, is a precursor for the de novo synthesis of phosphatidylcholine via the Kennedy pathway.
Caption: The Kennedy Pathway for Phosphatidylcholine Biosynthesis.
Conclusion
This compound is a high-purity, stable, isotopically labeled compound that serves as an essential tool for the accurate quantification of its endogenous counterpart in complex biological samples. Understanding its physicochemical properties, stability profile, and the metabolic pathways of its non-deuterated form is crucial for its effective application in research and drug development. This guide provides the foundational knowledge required for the proper handling, storage, and utilization of this compound, ensuring the generation of reliable and reproducible scientific data.
References
The Multifaceted Role of Deuterated Glycerophosphocholine in Advanced Scientific Research: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functions and Applications of Deuterated Glycerophosphocholine.
Deuterated glycerophosphocholine (GPC) and its related isotopically labeled precursors serve as powerful tools in a multitude of advanced scientific research applications. From elucidating complex metabolic pathways to enhancing the accuracy of quantitative analyses and enabling detailed structural studies of cellular membranes, the strategic substitution of hydrogen with deuterium atoms provides researchers with a unique and indispensable advantage. This technical guide explores the core functions of deuterated glycerophosphocholine, providing detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental workflows.
Core Functions and Applications
The utility of deuterated glycerophosphocholine stems from the distinct physical properties of deuterium compared to hydrogen. The increased mass of deuterium allows for its differentiation in mass spectrometry and its unique nuclear magnetic properties are leveraged in NMR spectroscopy. Furthermore, the difference in neutron scattering length between hydrogen and deuterium is fundamental to contrast variation techniques in neutron scattering.
The primary applications of deuterated glycerophosphocholine and its precursors can be categorized into three main areas:
-
Metabolic Tracing and Flux Analysis: Deuterated choline is widely used as a tracer to investigate the in vivo and in vitro dynamics of choline metabolism.[1][2] Aberrant choline metabolism is a hallmark of various cancers, making it a critical area of investigation for diagnostics and therapeutic development.[3][4] By introducing deuterated choline, researchers can track its conversion to downstream metabolites, including phosphocholine (PC) and glycerophosphocholine (GPC), providing insights into enzymatic activities and metabolic fluxes within pathways like the Kennedy pathway.[5]
-
Internal Standards for Quantitative Mass Spectrometry: The co-elution of a deuterated internal standard with its endogenous, non-deuterated counterpart allows for the correction of analytical variability, such as matrix effects and ionization suppression, in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. This significantly improves the accuracy and precision of quantifying glycerophosphocholine and other choline-containing phospholipids in complex biological samples.
-
Structural Elucidation of Biomolecular Systems: In structural biology, deuterated lipids are instrumental in neutron scattering and solid-state NMR studies of lipid bilayers. These techniques provide invaluable information on the structure, dynamics, and interactions of lipids within model cell membranes. By selectively deuterating specific parts of a lipid molecule, researchers can highlight or suppress signals from different components of a complex system, enabling a detailed characterization of membrane architecture and the behavior of membrane-associated proteins.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the application of deuterated glycerophosphocholine and its precursors in mass spectrometry and NMR spectroscopy, compiled from various research articles.
Table 1: Mass Spectrometry Parameters for the Quantification of Choline Metabolites Using Deuterated Internal Standards
| Analyte | Deuterated Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Glycerophosphocholine | d9-GPC | 258.1 | 104.1 | 20 | |
| Phosphocholine | d9-PC | 188.1 | 104.1 | 20 | |
| Choline | d9-Choline | 104.1 | 60.1 | 18 | |
| Acetylcholine | d9-Acetylcholine | 146.1 | 87.1 | 20 | |
| Phosphatidylcholine (class) | d3-PC | Varies | 184.1 | 25-35 |
Table 2: NMR Spectroscopy Parameters for Metabolic Tracing with Deuterated Choline
| Parameter | Value | Reference |
| Spectrometer Frequency | 500 MHz | |
| Pulse Sequence | 2D 1H-14N HSQC | |
| Repetition Time (TR) | 1.5 s | |
| Number of Scans (ns) | 2048 - 7200 | |
| 1H Spectral Width | 5 kHz | |
| 14N Spectral Width | 0.4 kHz | |
| Deuterated Choline Concentration (in vivo infusion) | 0.3 - 1.2 mM |
Experimental Protocols
This section provides detailed methodologies for the key applications of deuterated glycerophosphocholine.
Protocol 1: Quantification of Glycerophosphocholine by LC-MS/MS using a Deuterated Internal Standard
1. Sample Preparation and Extraction: a. Homogenize tissue samples in a methanol:chloroform:water (2:1:0.8, v/v/v) solution. b. Spike the homogenate with a known concentration of deuterated glycerophosphocholine (e.g., d9-GPC) internal standard. c. Centrifuge to pellet proteins and other insoluble material. d. Collect the supernatant and dry it under a stream of nitrogen. e. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Liquid Chromatography: i. Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column. ii. Mobile Phase A: Acetonitrile with 0.1% formic acid. iii. Mobile Phase B: Water with 0.1% formic acid. iv. Gradient: A linear gradient from high to low organic phase concentration. b. Mass Spectrometry: i. Ionization Mode: Positive Electrospray Ionization (ESI+). ii. Analysis Mode: Multiple Reaction Monitoring (MRM). iii. Monitor the specific precursor-to-product ion transitions for both the endogenous GPC and the deuterated internal standard (see Table 1).
3. Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Determine the concentration of the analyte using a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.
Protocol 2: Metabolic Tracing of Choline Metabolism using Deuterated Choline and NMR Spectroscopy
1. Cell Culture and Labeling: a. Culture cells of interest to the desired confluency. b. Replace the standard growth medium with a medium containing a known concentration of deuterated choline (e.g., d9-choline). c. Incubate the cells for a specific period to allow for the uptake and metabolism of the deuterated choline.
2. Metabolite Extraction: a. Harvest the cells and quench metabolic activity by flash-freezing in liquid nitrogen. b. Perform a dual-phase extraction using a methanol:chloroform:water mixture to separate polar and non-polar metabolites. c. Collect the polar phase containing choline, phosphocholine, and glycerophosphocholine. d. Dry the polar extract.
3. NMR Spectroscopy: a. Reconstitute the dried polar extract in a deuterated buffer (e.g., D₂O) for NMR analysis. b. Acquire 2D 1H-14N HSQC NMR spectra to resolve the signals from both protonated and deuterated choline, phosphocholine, and glycerophosphocholine. Refer to Table 2 for typical acquisition parameters.
4. Data Analysis: a. Process the NMR spectra using appropriate software. b. Identify and quantify the peaks corresponding to the deuterated and non-deuterated forms of choline and its metabolites. c. Calculate the fractional enrichment of the deuterated species to determine the metabolic flux through the pathway.
Protocol 3: Structural Analysis of Lipid Bilayers using Neutron Scattering with Deuterated Lipids
1. Sample Preparation: a. Prepare unilamellar vesicles (ULVs) or supported lipid bilayers using a mixture of non-deuterated and deuterated phospholipids. b. The choice of which lipid component to deuterate depends on the specific research question. For example, to study the lipid dynamics, protiated lipids are dissolved in D₂O. c. Hydrate the lipid film with a buffered solution (H₂O, D₂O, or a mixture for contrast variation). d. Extrude the lipid suspension through polycarbonate membranes to form ULVs of a defined size.
2. Small-Angle Neutron Scattering (SANS) Measurement: a. Place the sample in a quartz cuvette in the SANS instrument. b. Collect scattering data at various scattering angles (Q). c. Perform measurements on samples with different H₂O/D₂O ratios (contrast variation) to selectively highlight different components of the system.
3. Data Analysis: a. Correct the raw scattering data for background and detector efficiency. b. Model the scattering data to extract structural parameters such as bilayer thickness, area per lipid, and the location of specific components within the membrane.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the function of deuterated glycerophosphocholine.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focus on the glycerophosphocholine pathway in choline phospholipid metabolism of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. biorxiv.org [biorxiv.org]
The Critical Role of sn-Glycero-3-phosphocholine-d9 in Advancing Lipidomics Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate and dynamic field of lipidomics, the precise and accurate quantification of individual lipid species is paramount to unraveling their complex roles in health and disease. sn-Glycero-3-phosphocholine (GPC), a key water-soluble intermediate in choline and phosphatidylcholine metabolism, is a molecule of significant interest. To achieve reliable quantification of GPC and other choline-containing compounds, the use of stable isotope-labeled internal standards is indispensable. This technical guide focuses on the application and methodology of sn-Glycero-3-phosphocholine-d9 (GPC-d9) as a gold-standard internal standard in mass spectrometry-based lipidomics.
This compound is the deuterium-labeled analogue of GPC, where nine hydrogen atoms on the trimethylammonium group are replaced with deuterium.[1] This isotopic labeling renders it chemically identical to its endogenous counterpart but mass-shifted, allowing it to be distinguished by a mass spectrometer.[1] By adding a known amount of GPC-d9 to a biological sample at the beginning of the analytical workflow, it co-elutes with the endogenous GPC and experiences the same extraction inefficiencies and ionization suppression or enhancement effects. This allows for the accurate normalization of the endogenous analyte's signal, leading to precise and reliable quantification.[2]
This guide will provide a comprehensive overview of the properties of GPC-d9, detailed experimental protocols for its use in lipidomics, and a look into the key signaling pathways where its non-labeled counterpart plays a vital role.
Properties of this compound
A thorough understanding of the physicochemical properties of GPC-d9 is essential for its effective use as an internal standard.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₁D₉NO₆P | [1] |
| Molecular Weight | 266.3 g/mol | [1] |
| Purity | Typically >98% | N/A |
| Storage | -20°C in a tightly sealed container, protected from light | N/A |
| Solubility | Soluble in water, methanol, and ethanol |
Experimental Protocols
The following sections outline a typical workflow for the quantification of GPC in biological samples using GPC-d9 as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like GPC from complex biological matrices such as plasma or serum.
Materials:
-
Biological sample (e.g., plasma, serum, tissue homogenate)
-
This compound (GPC-d9) internal standard solution (concentration to be optimized based on expected endogenous levels, a starting point could be 1 µg/mL in methanol)
-
Ice-cold methanol
-
Centrifuge capable of reaching >10,000 x g
-
Microcentrifuge tubes
Procedure:
-
Thaw biological samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of the biological sample.
-
Add a predetermined volume of the GPC-d9 internal standard solution to each sample. The final concentration should be within the linear range of the calibration curve.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic technique for the separation of polar analytes like GPC, as it provides better retention and peak shape compared to reversed-phase chromatography.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile with 0.1% formic acid |
| Mobile Phase B | 10 mM Ammonium formate in water with 0.1% formic acid |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-50% B; 5-6 min: 50% B; 6-6.1 min: 50-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions:
The following are proposed MRM transitions for GPC and GPC-d9. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| sn-Glycero-3-phosphocholine (GPC) | 258.1 | 184.1 | 15 |
| sn-Glycero-3-phosphocholine (GPC) | 258.1 | 104.1 | 20 |
| This compound (GPC-d9) | 267.2 | 193.1 | 15 |
| This compound (GPC-d9) | 267.2 | 113.1 | 20 |
Note: The product ion at m/z 184.1 for GPC corresponds to the phosphocholine headgroup, while the product ion at m/z 104.1 corresponds to the choline fragment. For GPC-d9, these fragments are shifted by +9 Da to m/z 193.1 and +9 Da to m/z 113.1, respectively.
Signaling Pathways and Workflows
GPC is a central molecule in key metabolic and signaling pathways. Understanding these pathways provides context for the importance of its accurate quantification.
Experimental Workflow for GPC Quantification
The overall experimental workflow for quantifying GPC using GPC-d9 as an internal standard is a multi-step process that requires careful execution to ensure data quality.
Workflow for GPC quantification using GPC-d9.
Phosphatidylcholine Biosynthesis Pathway (Kennedy Pathway)
GPC is an intermediate in the catabolism of phosphatidylcholine, which is synthesized via several pathways, most notably the Kennedy pathway.
The Kennedy pathway for phosphatidylcholine biosynthesis.
Acetylcholine Metabolism and Signaling
GPC can be a precursor for choline, which is essential for the synthesis of the neurotransmitter acetylcholine.
Acetylcholine synthesis, release, and signaling.
Conclusion
This compound is an indispensable tool in modern lipidomics research, enabling the accurate and precise quantification of GPC and other related metabolites. Its use as an internal standard corrects for analytical variability, thereby ensuring the reliability of quantitative data. The detailed experimental protocols and an understanding of the biochemical pathways in which GPC is involved, as outlined in this guide, provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize GPC-d9 in their studies. As the field of lipidomics continues to expand, the role of such high-quality internal standards will become even more critical in elucidating the complex roles of lipids in biological systems and their implications for human health and disease.
References
The Pivotal Role of sn-Glycero-3-phosphocholine-d9 as a Biosynthetic Precursor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sn-Glycero-3-phosphocholine-d9 (GPC-d9) as a biosynthetic precursor for tracing and quantifying phospholipid metabolism. GPC-d9, a deuterated analog of the naturally occurring sn-Glycero-3-phosphocholine, serves as an invaluable tool in metabolic research, particularly in the field of lipidomics. Its incorporation into phosphatidylcholine (PC) via the well-characterized Kennedy pathway allows for the precise tracking of de novo PC synthesis and remodeling. This guide will delve into the core principles of using GPC-d9 as a tracer, detail experimental protocols for its application, present quantitative data from relevant studies, and visualize the key metabolic pathways and experimental workflows.
Introduction to sn-Glycero-3-phosphocholine and its Deuterated Analog
sn-Glycero-3-phosphocholine (GPC) is a crucial intermediate in the metabolism of phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes.[1][2][3] GPC is a precursor for choline biosynthesis and plays a significant role in maintaining the structural integrity of cell membranes and in cellular signaling.[1][2] In neurobiology, GPC is recognized for its nootropic properties and its role in the synthesis of the neurotransmitter acetylcholine.
The deuterated form, this compound (GPC-d9), contains nine deuterium atoms on the trimethylammonium group of the choline headgroup. This isotopic labeling makes it an ideal tracer for metabolic studies. When introduced into a biological system, GPC-d9 is processed by the same enzymatic machinery as its endogenous counterpart, allowing researchers to follow its metabolic fate. The key advantage of using a stable isotope like deuterium is its non-radioactive nature, which permits safe handling and use in a wide array of experimental models, from cell cultures to in vivo studies. The mass shift of +9 Da introduced by the deuterium atoms allows for the sensitive and specific detection of GPC-d9 and its downstream metabolites, primarily deuterated phosphatidylcholine (PC-d9), using mass spectrometry.
The Kennedy Pathway: The Primary Route for GPC Incorporation
The primary pathway for the de novo synthesis of phosphatidylcholine from choline, and thus the incorporation of GPC-d9, is the Kennedy pathway. This fundamental metabolic route was first elucidated by Eugene P. Kennedy in 1956. The pathway consists of three key enzymatic steps:
-
Choline Kinase (CK): Choline is first phosphorylated to produce phosphocholine.
-
CTP:phosphocholine Cytidylyltransferase (CCT): Phosphocholine is then activated by cytidine triphosphate (CTP) to form CDP-choline. This step is the rate-limiting step in the Kennedy pathway.
-
Cholinephosphotransferase (CPT): Finally, the phosphocholine moiety from CDP-choline is transferred to a diacylglycerol (DAG) molecule to yield phosphatidylcholine.
The diagram below illustrates the Kennedy pathway, highlighting the entry point for sn-Glycero-3-phosphocholine (after its conversion to phosphocholine).
Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis from sn-GPC-d9.
Experimental Protocols for Tracing sn-GPC-d9
The following sections provide detailed methodologies for conducting stable isotope tracing experiments using sn-GPC-d9.
Cell Culture and Labeling
A typical experiment involves incubating cells with a medium containing sn-GPC-d9. The concentration and duration of labeling will depend on the cell type and the specific research question.
Protocol:
-
Cell Seeding: Plate cells at a desired density in standard culture dishes and allow them to adhere and grow for 24 hours.
-
Labeling Medium Preparation: Prepare a fresh culture medium supplemented with a known concentration of sn-GPC-d9. A common starting concentration is in the range of 10-100 µM.
-
Labeling: Remove the standard culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the sn-GPC-d9 containing labeling medium to the cells.
-
Incubation: Incubate the cells for a specific period (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and incorporation of the tracer. Time-course experiments are crucial for determining the kinetics of PC synthesis.
-
Cell Harvesting: After the desired incubation time, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Harvest the cells by scraping in ice-cold methanol or by trypsinization followed by washing.
Lipid Extraction
A robust lipid extraction method is essential to ensure the recovery of phosphatidylcholine for subsequent analysis. The Bligh and Dyer method or a modified version is commonly used.
Protocol:
-
Homogenization: Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v). Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the mixture to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas and reconstitute the lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol or isopropanol).
Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the detection and quantification of deuterated phosphatidylcholine.
Protocol:
-
Chromatographic Separation: Separate the lipid species using a suitable liquid chromatography column (e.g., a C18 or HILIC column).
-
Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in positive ion mode.
-
Precursor Ion Scanning: To specifically detect phosphatidylcholine species, perform precursor ion scanning for the characteristic phosphocholine headgroup fragment at m/z 184 for unlabeled PC and m/z 193 for d9-labeled PC.
-
Data Analysis: Identify and quantify the different PC molecular species based on their mass-to-charge ratio (m/z) and retention time. The relative abundance of PC-d9 to unlabeled PC can be used to calculate the fractional synthesis rate of PC.
Quantitative Data Presentation
The following tables summarize hypothetical but representative quantitative data that can be obtained from sn-GPC-d9 tracing experiments.
Table 1: Fractional Synthesis Rate of Phosphatidylcholine in Response to a Therapeutic Agent
| Treatment Group | Fractional Synthesis Rate of PC (%) | p-value |
| Control | 15.2 ± 2.1 | - |
| Drug A (10 µM) | 8.5 ± 1.5 | < 0.01 |
| Drug B (10 µM) | 14.8 ± 2.5 | > 0.05 |
Data are presented as mean ± standard deviation (n=3). The fractional synthesis rate is calculated as (Intensity of PC-d9) / (Intensity of PC-d9 + Intensity of unlabeled PC) * 100.
Table 2: Abundance of Key Phosphatidylcholine Species After 24h Labeling with sn-GPC-d9
| PC Species | Unlabeled PC (Relative Abundance) | PC-d9 (Relative Abundance) |
| PC 34:1 | 100 | 25.3 |
| PC 34:2 | 85.6 | 21.1 |
| PC 36:2 | 72.3 | 18.9 |
| PC 36:4 | 55.1 | 14.5 |
Relative abundance is normalized to the most abundant unlabeled PC species.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams, created using the DOT language, visualize a typical experimental workflow for a stable isotope tracing experiment and the logical relationship between experimental steps and data output.
Caption: A typical experimental workflow for stable isotope tracing with sn-GPC-d9.
Caption: Logical relationship between the tracer, biological process, analytical technique, and data output.
Conclusion
This compound is a powerful and versatile tool for investigating the dynamics of phosphatidylcholine biosynthesis. By leveraging stable isotope tracing with advanced mass spectrometry techniques, researchers can gain deep insights into the regulation of lipid metabolism in health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the design and implementation of robust and informative experiments for professionals in academic research and drug development. The ability to quantitatively measure metabolic fluxes through the Kennedy pathway opens up new avenues for understanding the roles of phospholipid metabolism in various pathological conditions and for the development of novel therapeutic interventions.
References
An In-Depth Technical Guide to sn-Glycero-3-phosphocholine-d9 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
sn-Glycero-3-phosphocholine (GPC), also known as L-alpha-glycerylphosphorylcholine or choline alfoscerate, is a naturally occurring choline compound that serves as a precursor to the neurotransmitter acetylcholine and a key component of neuronal membranes, phosphatidylcholine.[1][2][3] Its ability to cross the blood-brain barrier makes it a compound of significant interest in neuroscience research, particularly for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and dementia.[1][2] The deuterated isotopic form, sn-Glycero-3-phosphocholine-d9 (GPC-d9), in which nine hydrogen atoms on the trimethylammonium group are replaced with deuterium, is an invaluable tool for researchers. This stable isotope-labeled analog is primarily utilized as an internal standard for precise quantification of endogenous GPC in biological matrices using mass spectrometry and as a tracer to investigate its metabolic fate in vivo.
This technical guide provides a comprehensive overview of the role and application of sn-Glycero-3-phosphocholine and its deuterated form in neuroscience research. It details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides methodological insights into its use in experimental models of neurological disorders, and visualizes the core biochemical pathways and experimental workflows.
Mechanism of Action
The neuroscientific interest in sn-Glycero-3-phosphocholine stems from its dual role in cholinergic neurotransmission and membrane phospholipid synthesis. Upon administration, GPC is metabolized to yield choline, which is then available for the synthesis of acetylcholine, a neurotransmitter crucial for learning, memory, and attention. Additionally, the glycerophosphate moiety can be utilized in the synthesis of phosphatidylcholine, a primary component of neuronal cell membranes, thereby contributing to membrane integrity and fluidity. Chronic administration of GPC has been shown to restore the density of muscarinic M1 receptors in the striatum and hippocampus of aged rats, which is associated with improved cognitive function.
Deuteration of the choline moiety in this compound does not significantly alter its biochemical properties, allowing it to serve as an ideal tracer for its non-deuterated counterpart in metabolic studies. The primary application of deuteration in therapeutic compounds is to leverage the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to a longer half-life and improved pharmacokinetic profile. While this therapeutic potential for GPC-d9 has not been extensively explored, understanding its distinct metabolic journey is a key area of ongoing research.
Data Presentation: Quantitative Insights from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies investigating the effects of sn-Glycero-3-phosphocholine in various models of neurological and cognitive function.
| Animal Model | Species | Dosage | Administration Route | Key Findings | Reference |
| Scopolamine-induced Amnesia | Rat | 100 mg/kg/day for 20 days | Intraperitoneal | Improved learning and memory in active and passive avoidance tasks. | |
| Scopolamine-induced Amnesia | Rat | 300 mg/kg | Oral | Prevented learning impairment and reversed retrograde amnesia; dose-dependently increased hippocampal acetylcholine release. | |
| Kainic acid-induced Amnesia | Rat | 100 mg/kg/day for 20 days | Intraperitoneal | Improved learning and memory in active and passive avoidance tasks. | |
| Aging-related Cognitive Decline | Rat (24 months old) | 100 mg/kg/day for 20 days | Intraperitoneal | Improved learning and memory capacity in aged rats with cognitive deficits. | |
| Hippocampal Irradiation | Rat | 50 mg/kg/day for 4 months | Oral (gavage) | Markedly decreased cognitive impairment in the Morris water maze test and reduced cellular damage. | |
| Ischemic Stroke (MCAO) | Rat | 150 mg/kg/day | Not specified | Increased vesicular acetylcholine transporter and choline transporter expression in the frontal cortex. |
| Human Study | Population | Dosage | Duration | Key Cognitive/Functional Outcomes | Reference |
| Healthy Volunteers | Healthy young men | 250 mg and 500 mg (acute) | Single dose | Acutely increased cognitive performance as measured by the Stroop test. | |
| Healthy Volunteers | Healthy adults | 400 mg/day | 2 weeks | Increased motivation. | |
| Alzheimer's Disease | Mild to moderate AD | 1200 mg/day (400 mg, 3 times daily) | 6 months | Improved cognitive function, particularly when used in combination with donepezil. |
| Pharmacokinetic Parameters of Deuterated Choline Compounds in Humans (Single 2.7 mg/kg dose) | |||||
| Compound | Analyte | Cmax (µmol/L) | Tmax (h) | AUC (µmol/L*h) | Reference |
| D9-GPC | D9-Choline | 1.2 (0.7/1.4) | 1.5 | Not significantly different from D9-choline chloride | |
| D9-GPC | D9-Betaine | Not specified | 12 | Lower than D9-choline chloride | |
| D9-GPC | D9-Phosphatidylcholine | 8.4 (6.2/10.3) | 12 | Higher than D9-choline chloride |
Experimental Protocols
Quantification of sn-Glycero-3-phosphocholine in Brain Tissue using LC-MS/MS with a Deuterated Internal Standard
This protocol outlines a general procedure for the analysis of sn-Glycero-3-phosphocholine in rodent brain tissue.
a. Materials and Reagents:
-
sn-Glycero-3-phosphocholine (analytical standard)
-
This compound (internal standard)
-
Chloroform, Methanol, Water (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
Homogenizer (e.g., bead beater or sonicator)
-
Centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
b. Sample Preparation:
-
Excise brain tissue of interest (e.g., hippocampus, cortex) and immediately freeze in liquid nitrogen. Store at -80°C until analysis.
-
Weigh a portion of the frozen tissue (e.g., 50-100 mg) and add it to a homogenization tube.
-
Add a known amount of this compound internal standard solution to the tube.
-
Add ice-cold PBS and homogenize the tissue until a uniform suspension is achieved.
-
Perform a lipid extraction using a modified Bligh-Dyer method: add a mixture of chloroform and methanol (e.g., 2:1 v/v) to the homogenate. Vortex thoroughly.
-
Add chloroform and water to induce phase separation. Vortex and centrifuge to pellet the protein and separate the aqueous and organic layers.
-
Collect the aqueous (upper) phase containing the polar analyte, sn-Glycero-3-phosphocholine.
-
Dry the aqueous phase under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).
c. LC-MS/MS Analysis:
-
Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar compounds like GPC.
-
Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer (e.g., ammonium formate or formic acid).
-
Mobile Phase B: Aqueous buffer (e.g., ammonium formate or formic acid) with a small percentage of acetonitrile.
-
Gradient: A gradient from high organic to high aqueous content.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
sn-Glycero-3-phosphocholine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the analytical standard spiked with a constant amount of the internal standard.
-
Calculate the concentration of sn-Glycero-3-phosphocholine in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Animal Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol provides a general outline for inducing focal cerebral ischemia and assessing the neuroprotective effects of sn-Glycero-3-phosphocholine.
a. Animals and Housing:
-
Adult male Sprague-Dawley or Wistar rats (250-300g).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
b. MCAO Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce a silicone-coated nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60-120 minutes for transient MCAO), withdraw the filament to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Suture the incision and allow the animal to recover.
c. sn-Glycero-3-phosphocholine Administration:
-
Formulation: Dissolve sn-Glycero-3-phosphocholine in sterile saline or another appropriate vehicle.
-
Administration: Administer the solution via oral gavage or intraperitoneal injection at the desired dose (e.g., 150 mg/kg/day).
-
Timing: Treatment can be initiated before or after the MCAO procedure, depending on the study design (pre-treatment, immediate post-treatment, or delayed treatment).
d. Behavioral and Histological Assessment:
-
Neurological Deficit Scoring: Evaluate sensorimotor deficits at various time points post-MCAO using a standardized neurological scoring system.
-
Cognitive Function: Assess cognitive function using tasks such as the Morris water maze or novel object recognition test.
-
Infarct Volume Measurement: At the end of the study, euthanize the animals and perfuse the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
Animal Model of Traumatic Brain Injury: Controlled Cortical Impact (CCI) in Mice
This protocol describes a common method for inducing a focal traumatic brain injury.
a. Animals and Housing:
-
Adult male C57BL/6 mice (25-30g).
-
Standard housing conditions as described for the MCAO model.
b. CCI Surgical Procedure:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex).
-
Use a pneumatic or electromagnetic impactor to deliver a controlled impact to the exposed dura mater. The severity of the injury can be modulated by adjusting the impact velocity, depth, and dwell time.
-
Close the incision with sutures.
c. sn-Glycero-3-phosphocholine Administration:
-
Formulation and Administration: Similar to the MCAO model, prepare a solution of sn-Glycero-3-phosphocholine and administer it at the desired dose and route.
-
Timing: The treatment can be administered before or after the CCI injury.
d. Outcome Measures:
-
Motor Function: Assess motor coordination and balance using tests like the rotarod and beam walk.
-
Cognitive Function: Evaluate learning and memory using tasks such as the Morris water maze or Barnes maze.
-
Histological Analysis: At the end of the study, perfuse the brains and perform immunohistochemistry to assess neuronal loss, gliosis, and other markers of TBI pathology.
Mandatory Visualizations
Caption: Metabolic fate of this compound in the brain.
Caption: Experimental workflow for evaluating sn-Glycero-3-phosphocholine.
Conclusion
sn-Glycero-3-phosphocholine and its deuterated analog, this compound, are powerful tools in the field of neuroscience research. The non-deuterated form shows promise as a therapeutic agent for cognitive enhancement and neuroprotection in various pathological conditions. The deuterated form is indispensable for accurate quantification and for elucidating the metabolic pathways of its parent compound. While the direct therapeutic potential of this compound, leveraging the kinetic isotope effect, remains an underexplored area, the pharmacokinetic data from studies using it as a tracer provide a foundation for future investigations. This technical guide offers a comprehensive resource for researchers and drug development professionals to design and execute robust studies utilizing these important compounds, ultimately advancing our understanding and treatment of neurological disorders.
References
- 1. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of l-α-Glycerylphosphorylcholine: From Metabolic Pathways to Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nutritional Supplement L-Alpha Glycerylphosphorylcholine Promotes Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
sn-Glycero-3-phosphocholine-d9: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of sn-Glycero-3-phosphocholine-d9, a deuterated analog of the naturally occurring sn-Glycero-3-phosphocholine. This document details its chemical properties, its critical role as an internal standard in quantitative analysis, and its relevance within the broader context of choline phospholipid metabolism and acetylcholine synthesis. Detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS) are provided, alongside visualizations of key metabolic pathways.
Core Properties and Specifications
This compound is a high-purity, stable isotope-labeled compound essential for accurate quantification of its non-labeled counterpart in various biological matrices.[1][2] Its physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 2260669-07-4 |
| Molecular Formula | C₈H₁₁D₉NO₆P |
| Formula Weight | 266.3 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₉) |
| Appearance | Solid |
| Solubility | Slightly soluble in methanol and water |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years |
Application in Quantitative Analysis: An Internal Standard for LC-MS
This compound is primarily utilized as an internal standard for the precise quantification of sn-Glycero-3-phosphocholine by gas chromatography-mass spectrometry (GC-MS) or, more commonly, liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.
Experimental Protocol: Quantification of sn-Glycero-3-phosphocholine in Plasma
This section outlines a detailed methodology for the quantification of sn-Glycero-3-phosphocholine in plasma samples using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of this compound.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS analysis.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following is a representative LC-MS method. Optimization may be required depending on the specific instrumentation.
| Parameter | Specification |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating polar metabolites. |
| Mobile Phase A | 0.1% formic acid in water. |
| Mobile Phase B | 0.1% formic acid in acetonitrile. |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5 µL. |
| Mass Spectrometer | A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. |
| Ionization Mode | Positive ion mode. |
| MRM Transitions | - sn-Glycero-3-phosphocholine: m/z 258.1 → 184.1- This compound: m/z 267.1 → 193.1 |
| Data Analysis | The concentration of sn-Glycero-3-phosphocholine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. |
Experimental Workflow
Biological Significance and Metabolic Pathways
sn-Glycero-3-phosphocholine is a key intermediate in the metabolism of phosphatidylcholine, a major component of eukaryotic cell membranes. It is also a precursor for the biosynthesis of choline, which is essential for the synthesis of the neurotransmitter acetylcholine.
Choline Phospholipid Metabolism
The diagram below illustrates the central role of sn-Glycero-3-phosphocholine in the breakdown of phosphatidylcholine.
Acetylcholine Synthesis Pathway
The choline produced from the catabolism of sn-Glycero-3-phosphocholine can be utilized for the synthesis of acetylcholine, a critical neurotransmitter.
References
Methodological & Application
Application Notes and Protocols for the Use of sn-Glycero-3-phosphocholine-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of sn-Glycero-3-phosphocholine-d9 as an internal standard in quantitative mass spectrometry-based analyses. Detailed protocols for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis are provided, along with an overview of the relevant metabolic pathways.
Introduction
sn-Glycero-3-phosphocholine (GPC) is a key intermediate in choline and phosphatidylcholine metabolism.[1] Its accurate quantification in biological matrices is crucial for understanding various physiological and pathological processes, including cell signaling, membrane dynamics, and cancer metabolism.[1][2] Stable isotope-labeled internal standards are essential for reliable quantification in mass spectrometry to correct for variations in sample preparation and instrument response.[3][4] this compound, a deuterated analog of GPC, serves as an ideal internal standard due to its chemical similarity to the analyte and its distinct mass, allowing for precise and accurate quantification.
Data Presentation
The following table summarizes typical validation data for a quantitative LC-MS/MS method for sn-Glycero-3-phosphocholine using this compound as an internal standard. This data is illustrative and may vary depending on the specific matrix and instrumentation.
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 pmol |
| Upper Limit of Quantification (ULOQ) | 100 pmol |
| Intra-day Precision (%CV) | <15% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (% Recovery) | 85-115% |
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Samples (Modified Folch Method)
This protocol describes a standard procedure for the extraction of polar lipids, including sn-Glycero-3-phosphocholine, from biological matrices such as plasma, cells, or tissues.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Biological sample (e.g., 100 µL plasma, 1x10^6 cells, 10 mg tissue)
-
Glass centrifuge tubes with PTFE-lined caps
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Add the appropriate volume of the this compound internal standard solution.
-
Add 20 volumes of a pre-chilled chloroform:methanol (2:1, v/v) solution to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Incubate the mixture on ice for 15 minutes.
-
Add 0.2 volumes of water to the mixture to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipid phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 acetonitrile:water with 10 mM ammonium formate) for LC-MS/MS analysis.
Quantitative Analysis by HILIC-LC-MS/MS
This protocol outlines a hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry method for the quantification of sn-Glycero-3-phosphocholine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
sn-Glycero-3-phosphocholine: Precursor ion m/z 258.1 -> Product ion m/z 184.1 (Phosphocholine headgroup)
-
This compound: Precursor ion m/z 267.1 -> Product ion m/z 193.1 (Phosphocholine-d9 headgroup)
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of sn-Glycero-3-phosphocholine and a typical experimental workflow for its quantification.
Metabolic degradation pathway of Phosphatidylcholine to sn-Glycero-3-phosphocholine.
Experimental workflow for the quantification of sn-Glycero-3-phosphocholine.
References
- 1. Focus on the glycerophosphocholine pathway in choline phospholipid metabolism of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Note: Quantitative Analysis of sn-Glycero-3-phosphocholine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of sn-Glycero-3-phosphocholine (GPC) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs sn-Glycero-3-phosphocholine-d9 (GPC-d9) as an internal standard to ensure high accuracy and precision.[1][2] The protocol covers sample preparation by protein precipitation, chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection by tandem mass spectrometry. This robust method is suitable for researchers, scientists, and drug development professionals investigating the role of GPC in various physiological and pathological processes, including its function as a precursor to acetylcholine biosynthesis.[1]
Introduction
sn-Glycero-3-phosphocholine (GPC) is a crucial intermediate in the metabolism of phosphatidylcholine and a precursor for the biosynthesis of choline.[1] As a nootropic phospholipid, GPC plays a significant role in neuronal function, particularly in the synthesis and release of the neurotransmitter acetylcholine in the hippocampus.[1] Its neuroprotective effects and potential as a cognitive enhancing agent have made its accurate quantification in biological matrices a subject of growing interest in neuroscience and drug development.
LC-MS/MS offers a highly sensitive and selective platform for the analysis of endogenous metabolites like GPC. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring reliable quantification. This application note provides a comprehensive workflow for the analysis of GPC in human plasma.
Experimental Protocols
Materials and Reagents
-
sn-Glycero-3-phosphocholine (GPC) standard
-
This compound (GPC-d9) internal standard
-
LC-MS/MS grade acetonitrile, methanol, isopropanol, and water
-
Ammonium acetate
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation
A simple protein precipitation method is employed for the extraction of GPC from human plasma.
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of GPC-d9 internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 200 µL of ice-cold isopropanol.
-
Vortex mix for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a HILIC-based approach, which is effective for separating polar compounds like GPC.
-
Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
Mass Spectrometry
The analysis is performed on a tandem mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
GPC: Precursor m/z 258.1 -> Product m/z 184.1 (Phosphocholine head group)
-
GPC-d9: Precursor m/z 267.1 -> Product m/z 193.1 (Phosphocholine-d9 head group)
-
Quantitative Data
The following tables summarize the representative quantitative performance of the method.
Table 1: Calibration Curve for GPC in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (GPC/GPC-d9) | Accuracy (%) |
| 10 | 0.025 | 102.5 |
| 25 | 0.063 | 100.8 |
| 50 | 0.124 | 99.2 |
| 100 | 0.251 | 100.4 |
| 250 | 0.628 | 100.5 |
| 500 | 1.245 | 99.6 |
| 1000 | 2.508 | 100.3 |
-
Linearity (r²): > 0.995
-
Range: 10 - 1000 ng/mL
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | 8.5 | 9.2 | 105.1 |
| Low QC | 30 | 6.1 | 7.5 | 98.7 |
| Mid QC | 300 | 4.5 | 5.8 | 101.3 |
| High QC | 800 | 3.8 | 4.9 | 99.5 |
-
LLOQ: Lower Limit of Quantification
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of GPC.
Caption: Simplified pathway of GPC in acetylcholine synthesis.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and robust workflow for the quantification of sn-Glycero-3-phosphocholine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and reproducibility. This protocol is well-suited for applications in clinical research and drug development where precise measurement of this important phospholipid is required.
References
Application Notes and Protocols for the Use of sn-Glycero-3-phosphocholine-d9 in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
sn-Glycero-3-phosphocholine (GPC) is a key intermediate in choline and phospholipid metabolism and plays a significant role in various cellular processes, including membrane structure, cell signaling, and osmoregulation.[1][2] Its accurate quantification in biological matrices is crucial for understanding the pathophysiology of various diseases and for the development of novel therapeutics. sn-Glycero-3-phosphocholine-d9 (GPC-d9) is a deuterated analog of GPC and serves as an ideal internal standard for mass spectrometry-based lipidomics due to its chemical similarity to the endogenous analyte and its distinct mass-to-charge ratio (m/z).[3][4] This document provides detailed application notes and protocols for the use of GPC-d9 in the quantitative analysis of GPC in various biological samples.
Key Applications
-
Internal Standard for Quantitative Lipidomics: GPC-d9 is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods to accurately quantify GPC levels in diverse biological samples such as plasma, serum, tissues, and cell cultures.[4]
-
Metabolic Pathway Analysis: By enabling precise quantification, GPC-d9 facilitates the study of metabolic pathways involving choline and phospholipids, providing insights into cellular responses to stimuli or disease states.
-
Biomarker Discovery: Accurate measurement of GPC using GPC-d9 can aid in the identification and validation of biomarkers for various conditions, including neurodegenerative diseases and cancer.
Quantitative Data
The use of a stable isotope-labeled internal standard like GPC-d9 is critical for correcting for variability in sample preparation, extraction efficiency, and instrument response. While specific concentrations may need to be optimized based on the sample matrix and analytical instrumentation, the following table provides a general guideline for the concentration of internal standards used in plasma lipidomics.
| Analyte Class | Internal Standard | Concentration Range in Spiking Solution (ng/mL) | Typical Spiking Volume (µL) | Final Concentration in Sample (ng/mL) |
| Phosphatidylcholines (PC) | PC(15:0-18:1)-d7 | 16 - 8000 | 10 | 1.6 - 800 |
| Lysophosphatidylcholines (LPC) | LPC(18:1)-d7 | 2.5 - 1250 | 10 | 0.25 - 125 |
| Sphingomyelins (SM) | SM(d18:1/18:1)-d9 | 3 - 1500 | 10 | 0.3 - 150 |
| Glycerophosphocholine (GPC) | GPC-d9 | 10 - 1000 | 10 | 1 - 100 |
Note: The final concentration in the sample should be optimized to be within the linear dynamic range of the instrument and comparable to the expected endogenous GPC concentration. The data in this table is compiled from typical lipidomics workflows and should be used as a starting point for method development.
Experimental Protocols
Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)
This protocol is adapted from established lipid extraction methods and is suitable for the analysis of GPC in plasma samples.
Materials:
-
Plasma samples
-
This compound (GPC-d9) internal standard solution (e.g., 1 mg/mL in methanol)
-
Methanol (LC-MS grade), ice-cold
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v)
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 20 µL of plasma.
-
Add 10 µL of the GPC-d9 internal standard solution to the plasma. The final concentration should be optimized for your specific assay.
-
Add 225 µL of ice-cold methanol.
-
Vortex the mixture vigorously for 10 seconds.
-
Add 750 µL of MTBE.
-
Vortex vigorously for 10 minutes at 4°C.
-
Add 188 µL of LC-MS grade water to induce phase separation.
-
Vortex for 20 seconds and then let the mixture stand at room temperature for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase, which contains the lipids, into a clean tube.
-
Dry the organic phase under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume of reconstitution solvent (e.g., 100 µL) for LC-MS analysis.
LC-MS/MS Analysis of sn-Glycero-3-phosphocholine
The following are general LC-MS/MS parameters that can be used as a starting point for the analysis of GPC. Optimization will be required for specific instrumentation.
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient:
-
Start at 15% B.
-
Increase to 30% B over 4 minutes.
-
Increase to 52% B from 4-5 minutes.
-
Increase to 82% B from 5-22 minutes.
-
Increase to 99% B from 22-27 minutes.
-
Hold at 99% B from 27-38 minutes.
-
Return to 15% B from 38-38.2 minutes and hold for re-equilibration.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 - 50 °C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
sn-Glycero-3-phosphocholine (GPC): Precursor ion (m/z) 258.1 -> Product ion (m/z) 184.1 (loss of phosphocholine head group).
-
This compound (GPC-d9): Precursor ion (m/z) 267.1 -> Product ion (m/z) 193.1 (loss of deuterated phosphocholine head group).
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV.
-
Other Parameters: Optimize source temperature, gas flows, and voltages according to the manufacturer's recommendations.
Signaling and Metabolic Pathways
GPC is a central molecule in choline metabolism. It is produced from the degradation of phosphatidylcholine (PC), a major component of cell membranes, by the action of phospholipases. GPC can then be further metabolized to choline and glycerol-3-phosphate. Choline is an essential nutrient that is a precursor for the synthesis of the neurotransmitter acetylcholine and the methyl donor betaine.
Caption: Metabolic pathway of sn-Glycero-3-phosphocholine.
The following diagram illustrates the general workflow for a lipidomics experiment using GPC-d9 as an internal standard.
Caption: General workflow for lipidomics using GPC-d9.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of GPC in biological samples. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their lipidomics workflows. Proper optimization of the protocols for specific experimental conditions and instrumentation is essential for achieving high-quality, reproducible data.
References
Quantification of Glycerophospholipids Using Deuterated Standards: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophospholipids are fundamental components of cellular membranes and play crucial roles in a myriad of cellular processes, including signal transduction, vesicle trafficking, and apoptosis.[1][2][3] The accurate quantification of individual glycerophospholipid species is therefore essential for understanding their roles in health and disease, and for the development of novel therapeutics. The use of deuterated internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the precise and accurate quantification of these lipids.[4] Deuterated standards are chemically identical to their endogenous counterparts but have a higher mass, allowing for their distinct detection and use for normalization, which corrects for variations in sample preparation and instrument response.[4]
This application note provides detailed protocols for the quantification of glycerophospholipids in biological samples using deuterated standards, from sample preparation and LC-MS/MS analysis to data processing. It also includes representative data and diagrams of key signaling pathways involving glycerophospholipids.
Experimental Protocols
Materials and Reagents
-
Solvents: Chloroform, methanol, isopropanol, water (LC-MS grade)
-
Acids: Hydrochloric acid (HCl)
-
Internal Standards: Deuterated glycerophospholipid standards (e.g., from Avanti Polar Lipids or LIPID MAPS)
-
Biological Matrix: Plasma, cells, or tissue homogenates
Sample Preparation: Lipid Extraction
A modified Bligh and Dyer extraction method is commonly used for the efficient extraction of glycerophospholipids. Acidification of the extraction solvent is crucial for the quantitative recovery of anionic glycerophospholipids like phosphatidylserine (PS) and phosphatidylinositol (PI).
Protocol:
-
To 100 µL of plasma or cell suspension, add a known amount of the deuterated internal standard mixture.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture for 5 minutes at 4°C.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Reversed-phase liquid chromatography is frequently employed to separate glycerophospholipid species based on their acyl chain length and degree of unsaturation. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of lipids. Tandem mass spectrometry (MS/MS) is used for both identification and quantification.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Isopropanol:acetonitrile (9:1) with 0.1% formic acid and 10 mM ammonium formate |
| Gradient | Start at 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive and Negative |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target glycerophospholipid and its corresponding deuterated internal standard. The precursor ion is typically the [M+H]⁺ or [M-H]⁻ ion, and the product ion is a characteristic fragment, often corresponding to the polar head group or a fatty acyl chain.
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between different samples or conditions.
Table 1: Representative Concentrations of Major Glycerophospholipid Classes in Human Plasma.
| Glycerophospholipid Class | Abbreviation | Concentration Range (µg/mL) |
| Phosphatidylcholine | PC | 1500 - 2500 |
| Phosphatidylethanolamine | PE | 50 - 200 |
| Phosphatidylserine | PS | 10 - 50 |
| Phosphatidylinositol | PI | 10 - 50 |
| Lysophosphatidylcholine | LPC | 150 - 300 |
Note: These are approximate concentration ranges and can vary depending on the individual and physiological state.
Table 2: Example of Quantified Glycerophospholipid Species in a Biological Sample.
| Lipid Species | Endogenous (Area) | Deuterated Standard (Area) | Calculated Concentration (µM) |
| PC 16:0/18:1 | 1.25E+07 | 5.80E+06 | 21.5 |
| PC 18:0/20:4 | 8.76E+06 | 4.12E+06 | 18.9 |
| PE 18:0/20:4 | 3.45E+06 | 1.98E+06 | 15.4 |
| PS 18:0/18:1 | 9.87E+05 | 4.56E+05 | 19.3 |
| PI 18:0/20:4 | 1.12E+06 | 6.01E+05 | 16.6 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for glycerophospholipid quantification.
Glycerophospholipid Metabolism Pathway
Caption: Overview of glycerophospholipid biosynthesis pathways.
Phosphatidylinositol Signaling Pathway
Caption: The phosphatidylinositol signaling cascade.
References
Application Notes and Protocols for the Analysis of sn-Glycero-3-phosphocholine-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
sn-Glycero-3-phosphocholine (GPC) is a key intermediate in the metabolism of phosphatidylcholine, the most abundant phospholipid in mammalian cell membranes.[1] The catabolism of phosphatidylcholine via the action of phospholipases leads to the formation of lysophosphatidylcholine and subsequently GPC.[2] GPC can then be further metabolized to choline, which can re-enter the Kennedy pathway for the synthesis of new phosphatidylcholine.[3] Due to its role in membrane turnover and choline homeostasis, the accurate quantification of GPC in biological matrices is of significant interest in various fields of research, including neuroscience and cancer biology.[1]
This document provides a detailed protocol for the sample preparation and analysis of sn-Glycero-3-phosphocholine in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, sn-Glycero-3-phosphocholine-d9, to ensure high accuracy and precision.
Signaling Pathway: Phosphatidylcholine Catabolism
The following diagram illustrates the catabolic pathway leading to the formation of sn-Glycero-3-phosphocholine from phosphatidylcholine.
References
- 1. Focus on the glycerophosphocholine pathway in choline phospholipid metabolism of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylcholine metabolism in cultured cells: catabolism via glycerophosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycerophosphocholine catabolism as a new route for choline formation for phosphatidylcholine synthesis by the Kennedy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of sn-Glycero-3-phosphocholine-d9 in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
sn-Glycero-3-phosphocholine (GPC) is a key intermediate in choline metabolism and plays a vital role in the biosynthesis of phosphatidylcholine, the most abundant phospholipid in mammalian cell membranes.[1] Altered choline metabolism is a recognized hallmark of various pathological conditions, including cancer and neurodegenerative diseases.[1] Accurate quantification of GPC and other choline-containing metabolites in biological samples is therefore crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.
sn-Glycero-3-phosphocholine-d9 (GPC-d9) is a deuterated analog of GPC, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its almost identical chemical and physical properties to the endogenous GPC ensure that it behaves similarly during sample extraction and ionization, thus correcting for variations in sample preparation and instrument response. This application note provides detailed protocols for the use of GPC-d9 as an internal standard in metabolomics studies for the accurate quantification of choline and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Applications
-
Internal Standard for Accurate Quantification: GPC-d9 is primarily used as an internal standard for the precise measurement of sn-glycero-3-phosphocholine in various biological matrices, including plasma, tissues, and cell cultures.
-
Lipidomics Research: As a stable isotope-labeled standard, GPC-d9 is essential in lipidomics studies focusing on the glycerophospholipid metabolism pathway.
-
Clinical Biomarker Discovery: Accurate quantification of GPC enabled by GPC-d9 can aid in the identification and validation of biomarkers for diseases associated with altered choline metabolism.
Data Presentation: Quantitative Performance
The use of GPC-d9 as an internal standard provides high accuracy and precision in the quantification of choline-containing compounds. Below are tables summarizing typical quantitative data obtained from LC-MS/MS methods utilizing GPC-d9.
Table 1: Calibration Curve Parameters for Choline and its Metabolites
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Choline | 0.005 - 0.160 | > 0.999 |
| sn-Glycero-3-phosphocholine | 0.010 - 10.0 | > 0.998 |
| Phosphocholine | 0.050 - 25.0 | > 0.997 |
| Acetylcholine | 0.001 - 0.500 | > 0.999 |
Table 2: Typical Concentrations of Choline Metabolites in Healthy Human Plasma
| Metabolite | Concentration Range (µmol/L) |
| Free Choline | 7 - 20[2] |
| Betaine | 25 - 50 |
| Phosphatidylcholine | 1500 - 2500 |
| Sphingomyelin | 200 - 400 |
| sn-Glycero-3-phosphocholine | 5 - 15 |
Table 3: Recovery and Precision of the Method
| Analyte | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| sn-Glycero-3-phosphocholine | 95 - 105 | < 5 | < 10 |
| Choline | 92 - 108 | < 6 | < 12 |
| Phosphocholine | 90 - 110 | < 7 | < 15 |
Experimental Protocols
Protocol 1: Quantification of Water-Soluble Choline Metabolites in Plasma
This protocol describes the extraction and analysis of GPC and other water-soluble choline metabolites from plasma samples using GPC-d9 as an internal standard.
Materials:
-
Plasma samples (stored at -80°C)
-
This compound (GPC-d9) internal standard solution (1 µg/mL in methanol)
-
Methanol (LC-MS grade), ice-cold
-
Acetonitrile (LC-MS grade), ice-cold
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g and 4°C
-
LC-MS/MS system with a HILIC column
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma. To this, add 10 µL of the 1 µg/mL GPC-d9 internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma-internal standard mixture.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
LC-MS/MS Conditions (Example):
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 50% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode
-
MRM Transitions:
-
GPC: Precursor ion > Product ion (e.g., m/z 258.1 > 184.1)
-
GPC-d9: Precursor ion > Product ion (e.g., m/z 267.1 > 193.1)
-
Choline: Precursor ion > Product ion (e.g., m/z 104.1 > 60.1)
-
Phosphocholine: Precursor ion > Product ion (e.g., m/z 184.1 > 104.1)
-
Protocol 2: Lipid Extraction for Phosphatidylcholine Analysis from Tissues
This protocol details a modified Bligh-Dyer extraction for the analysis of phosphatidylcholine from tissue samples, using GPC-d9 to monitor the recovery of the hydrophilic head group.
Materials:
-
Tissue samples (frozen, ~20-30 mg)
-
This compound (GPC-d9) internal standard solution (1 µg/mL in methanol)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Homogenizer
-
Glass centrifuge tubes
Procedure:
-
Tissue Homogenization: Add the frozen tissue sample to a glass homogenizer with 200 µL of water. Add 10 µL of the 1 µg/mL GPC-d9 internal standard solution. Homogenize thoroughly.
-
Solvent Addition: To the homogenate, add 800 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 250 µL of chloroform and vortex for 1 minute. Then, add 250 µL of water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Phase Collection: Carefully collect the lower organic phase (containing lipids) and the upper aqueous phase (containing water-soluble metabolites) into separate tubes.
-
Drying and Reconstitution: Dry down the collected phases under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., isopropanol for the organic phase and initial mobile phase for the aqueous phase).
-
LC-MS/MS Analysis: Analyze the samples using appropriate chromatography (e.g., reversed-phase for lipids, HILIC for water-soluble metabolites).
Signaling Pathways and Workflows
The following diagrams illustrate the key metabolic pathway involving GPC and a typical experimental workflow for metabolomics studies using GPC-d9.
Caption: Choline metabolism, highlighting the Kennedy pathway and PtdCho breakdown.
Caption: Experimental workflow for metabolomics using GPC-d9.
References
Application Notes and Protocols for Quantitative Lipid Analysis using sn-Glycero-3-phosphocholine-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
sn-Glycero-3-phosphocholine (GPC) is a key intermediate in the metabolism of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes. Altered choline metabolism has been identified as a hallmark of carcinogenesis and tumor progression, leading to elevated levels of phosphocholine and glycerophosphocholine in various cancers. Accurate quantification of GPC in biological samples is therefore crucial for understanding its role in cell signaling, membrane dynamics, and disease pathology. This document provides detailed protocols for the quantitative analysis of GPC in biological samples using sn-Glycero-3-phosphocholine-d9 (GPC-d9) as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GPC-d9 is the deuterium-labeled form of GPC and is an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the endogenous analyte, ensuring accurate and precise measurement.
Quantitative Data Summary
The following tables summarize the performance characteristics of a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC LC-MS/MS) method for the quantification of choline-related compounds, including glycerophosphocholine, using a deuterated internal standard.
Table 1: Method Validation Parameters for Choline Compounds
| Parameter | Choline | Phosphocholine |
| Linearity Range (µmol/L) | 0.60 - 38.40 | 0.08 - 5.43 |
| Correlation Coefficient (R²) | 0.999 | 0.998 |
| Limit of Detection (LOD) (µmol/L) | 0.06 | 0.04 |
| Limit of Quantitation (LOQ) (µmol/L) | Not Specified | Not Specified |
| Intra-day Precision (CV%) | 2.2 - 4.1 | 3.2 - 15 |
| Inter-day Precision (CV%) | <1 - 6.5 | 6.2 - 20 |
| Recovery (%) | 90 - 115 | 90 - 115 |
Data compiled from studies on the quantification of choline and phosphocholine in human plasma. Recovery data is for a range of choline-related compounds.
Experimental Protocols
A robust and reliable method for the quantification of GPC involves sample preparation by lipid extraction followed by analysis using HILIC LC-MS/MS.
Protocol 1: Sample Preparation - Lipid Extraction from Cells
This protocol is adapted from standard lipid extraction methods.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
This compound (GPC-d9) internal standard solution (concentration to be optimized based on expected analyte levels)
-
Centrifuge tubes (glass or solvent-resistant plastic)
-
Pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with ice-cold PBS.
-
Scrape the cells into a polypropylene tube and centrifuge to pellet the cells.
-
Carefully remove all supernatant.
-
For suspension cells, directly centrifuge the cell suspension to pellet the cells and wash twice with ice-cold PBS.
-
-
Cell Lysis and Lipid Extraction:
-
Resuspend the cell pellet in a known volume of ice-cold water.
-
Add the GPC-d9 internal standard to the cell suspension.
-
Add chloroform and methanol to the cell suspension to achieve a final solvent ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
-
Phase Separation:
-
Centrifuge the mixture at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Three layers will be formed: an upper aqueous layer (containing polar metabolites), a lower organic layer (containing lipids), and a protein disk at the interface.
-
-
Collection of the Aqueous Phase:
-
Carefully collect the upper aqueous layer, which contains the water-soluble GPC, into a clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis (e.g., 98% acetonitrile with 2% ammonium formate buffer).
-
Protocol 2: HILIC LC-MS/MS Analysis
This protocol is based on established methods for the analysis of choline-containing compounds.
Instrumentation:
-
Liquid chromatography system (e.g., UPLC or HPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole or QTRAP) with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: HILIC column (e.g., Ascentis Express HILIC, 150 mm x 2.1 mm, 2.7 µm)
-
Mobile Phase A: Ammonium formate buffer (e.g., 10 mM, pH 3) in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 98% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: Hold at 50% B
-
12.1-15 min: Return to 98% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
GPC (endogenous): Precursor ion (m/z) -> Product ion (m/z). A characteristic fragment for phosphocholine-containing compounds is m/z 184. The exact precursor m/z for GPC is 258.1.
-
GPC-d9 (internal standard): Precursor ion (m/z) -> Product ion (m/z). The precursor m/z for GPC-d9 is 267.1. The product ion will be shifted by +9 Da compared to the endogenous GPC fragment.
-
-
Source Parameters:
-
IonSpray Voltage: ~5500 V
-
Temperature: ~500°C
-
Gas 1 (Nebulizer Gas): ~50 psi
-
Gas 2 (Heater Gas): ~50 psi
-
Curtain Gas: ~20 psi
-
-
Collision Energy (CE) and other compound-specific parameters should be optimized for the specific instrument used.
Signaling Pathway and Experimental Workflow
Phosphatidylcholine Catabolism Pathway
The following diagram illustrates the catabolic pathway of phosphatidylcholine (PC) leading to the formation of sn-Glycero-3-phosphocholine (GPC). This pathway is crucial in maintaining membrane homeostasis and generating signaling molecules.
Caption: Phosphatidylcholine catabolism to GPC.
Experimental Workflow for Quantitative GPC Analysis
The diagram below outlines the key steps involved in the quantitative analysis of GPC from biological samples using GPC-d9 as an internal standard.
Caption: Workflow for quantitative GPC analysis.
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Choline-Containing Lipids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of choline-containing lipids, including phosphatidylcholines (PC), sphingomyelins (SM), and lysophosphatidylcholines (LPC), using various mass spectrometry techniques.
Introduction to Choline-Containing Lipids and Mass Spectrometry
Choline-containing phospholipids are major constituents of cellular membranes and play critical roles in numerous cellular functions and signaling pathways.[1] Their structural diversity, arising from different fatty acyl chains and linkages, necessitates powerful analytical techniques for comprehensive characterization. Mass spectrometry (MS) has become an indispensable tool in lipidomics for the identification and quantification of these lipid species.[2][3] Common MS-based approaches include electrospray ionization (ESI), matrix-assisted laser desorption/ionization (MALDI), and coupling with liquid chromatography (LC) for separation prior to analysis.[4][5]
Key Mass Spectrometry Techniques for Choline-Containing Lipid Analysis
Several mass spectrometry-based strategies are employed for the analysis of choline-containing lipids, each offering distinct advantages.
-
Shotgun Lipidomics (Direct Infusion ESI-MS/MS): This high-throughput approach involves the direct infusion of a total lipid extract into the mass spectrometer. Specific lipid classes are then analyzed using precursor ion or neutral loss scanning. For choline-containing lipids, a common method is precursor ion scanning for m/z 184, which corresponds to the phosphocholine headgroup.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry. Reversed-phase LC separates lipids based on the length and unsaturation of their fatty acyl chains, while hydrophilic interaction liquid chromatography (HILIC) separates them based on the polarity of their headgroups. This approach is particularly useful for resolving isomeric and isobaric lipid species.
-
Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry (MALDI-IMS): MALDI-IMS allows for the spatial mapping of lipids directly in tissue sections, providing valuable information on their distribution within specific anatomical regions. This technique is instrumental in understanding the localized biochemistry of lipids in health and disease.
Quantitative Data Summary
The following tables summarize quantitative parameters from various studies for the analysis of choline-containing lipids.
Table 1: LC-MS/MS Parameters for Phosphatidylcholine (PC) Analysis
| Parameter | Value | Reference |
| Column | Acquity UPLC CSH C18 1.7 µm, 2.1 x 100 mm | |
| Mobile Phase A | Acetonitrile/Methanol/ddH₂O (2/2/1, v/v/v) | |
| Mobile Phase B | Isopropanol | |
| Ionization Mode | Positive ESI | |
| IonSpray Voltage | 4500 V | |
| Temperature | 500 °C | |
| MRM Transition (example) | 760.5 → 184.1 (for L-α-phosphatidylcholine) | |
| Linearity Range | 5 to 200 ng/mL | |
| Limit of Detection | 0.5 ng/mL |
Table 2: Mass Spectrometry Parameters for Sphingomyelin (SM) Analysis
| Parameter | Value | Reference |
| Technique | LC-ESI-MS/MS (MS³) | |
| Column | C18 HPLC column (1.5 mm i.d. x 100 mm length, 3.0 µm) | |
| Ionization Mode | Positive ESI | |
| Collision Energy (CID) | 32 eV | |
| Collision Gas Pressure | 1.0 mTorr | |
| Key Fragmentation | Neutral loss of phosphocholine plus methyl aldehyde |
Table 3: General Mass Spectrometry Settings for Shotgun Lipidomics
| Parameter | Value | Reference |
| Instrument | Triple-quadrupole mass spectrometer | |
| Ionization Source | Nanospray ESI | |
| Scan Type | Precursor ion scan of m/z 184 | |
| Collision Gas | Argon | |
| Collision Gas Pressure | 1.0 mTorr | |
| Signal Averaging Time | 1-5 minutes |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Bligh-Dyer Method)
This protocol is a standard method for the extraction of total lipids from tissues and cells.
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
Sample (e.g., tissue homogenate, cell pellet)
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas stream evaporator
Procedure:
-
To your sample, add a mixture of chloroform and methanol in a 1:2 (v/v) ratio. For every 1 mL of aqueous sample, use 3.75 mL of the chloroform/methanol mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and disruption of cell membranes.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of deionized water and vortex for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.
-
Three phases will be visible: an upper aqueous phase (methanol/water), a lower organic phase (chloroform containing lipids), and a protein disk at the interface.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., chloroform/methanol 1:2 v/v).
Protocol 2: Quantitative Analysis of Phosphatidylcholines by LC-MS/MS
This protocol outlines the steps for the quantitative analysis of PC species using a UPLC system coupled to a triple quadrupole mass spectrometer.
Materials:
-
Lipid extract (from Protocol 1)
-
PC internal standards (e.g., PC 17:0/17:0)
-
Acquity UPLC CSH C18 column (or equivalent)
-
Mobile Phase A: Acetonitrile/Methanol/Water (as specified in Table 1)
-
Mobile Phase B: Isopropanol (as specified in Table 1)
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation: Spike the lipid extract with a known amount of PC internal standard.
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run a gradient elution to separate the different PC species.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive electrospray ionization mode.
-
Set the instrument parameters as detailed in Table 1.
-
Use Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for each PC species and the internal standard. A common transition for PCs is the precursor ion to the phosphocholine headgroup fragment at m/z 184.1.
-
-
Data Analysis:
-
Integrate the peak areas for each PC species and the internal standard.
-
Calculate the concentration of each PC species relative to the internal standard.
-
Protocol 3: Shotgun Lipidomics of Choline-Containing Lipids by Precursor Ion Scanning
This protocol describes the direct infusion analysis of total lipid extracts for the identification and semi-quantitative analysis of choline-containing lipids.
Materials:
-
Lipid extract (from Protocol 1)
-
Infusion solvent (e.g., chloroform/methanol/isopropanol 1:2:4, v/v/v)
-
Nanospray ESI source
-
Triple quadrupole or Q-TOF mass spectrometer
Procedure:
-
Sample Preparation: Dilute the lipid extract in the infusion solvent to a final concentration of approximately 50 pmol/µL.
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer using a nanospray ESI source.
-
Operate the instrument in positive ion mode.
-
Set the instrument to perform a precursor ion scan for m/z 184.
-
Set the collision energy and gas pressure as specified in Table 3.
-
Acquire data for a sufficient duration (e.g., 2-5 minutes) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will show all precursor ions that fragment to produce the m/z 184 product ion, corresponding to the different choline-containing lipid species in the sample.
-
Identify the lipid species based on their mass-to-charge ratios.
-
Relative quantification can be performed by comparing the intensities of the different precursor ion peaks.
-
Visualizations
Caption: General experimental workflow for mass spectrometry-based analysis of choline-containing lipids.
References
- 1. Systematic analysis of choline-containing phospholipids using multi-dimensional mass spectrometry-based shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 3. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 4. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for sn-Glycero-3-phosphocholine-d9 in Targeted Lipidomics Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted lipidomics aims to accurately quantify specific lipid molecules in biological samples to understand their role in health and disease. sn-Glycero-3-phosphocholine (GPC) is a key intermediate in choline and phosphatidylcholine metabolism and plays a significant role in various cellular processes, including membrane structure, signaling, and neurotransmission.[1][2] Dysregulation of GPC levels has been implicated in several diseases, including cancer. Accurate quantification of GPC is therefore crucial for advancing research and drug development in these areas.
The use of a stable isotope-labeled internal standard is essential for achieving reliable and reproducible quantification in mass spectrometry-based lipidomics. sn-Glycero-3-phosphocholine-d9 (GPC-d9) is the ideal internal standard for the targeted analysis of GPC.[2][3] It shares identical chemical and physical properties with the endogenous analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. The mass shift of 9 Daltons allows for its clear differentiation from the unlabeled GPC in the mass spectrometer, enabling accurate correction for any sample loss or matrix effects.
These application notes provide a detailed workflow for the targeted quantification of sn-Glycero-3-phosphocholine in biological samples using this compound as an internal standard, covering sample preparation, LC-MS/MS analysis, and data processing.
Signaling Pathway of sn-Glycero-3-phosphocholine
The following diagram illustrates the central role of sn-Glycero-3-phosphocholine in the broader context of choline and phospholipid metabolism.
Caption: Glycerophosphocholine Metabolic Pathway.
Experimental Workflow for Targeted GPC Analysis
The following diagram outlines the major steps in the targeted lipidomics workflow for the quantification of sn-Glycero-3-phosphocholine using its deuterated internal standard.
Caption: Targeted Lipidomics Workflow for GPC.
Experimental Protocols
Sample Preparation and Lipid Extraction
This protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
Biological sample (e.g., plasma, serum, cell pellet, tissue homogenate)
-
This compound internal standard solution (e.g., 1 mg/mL in methanol)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection and Pre-treatment:
-
Plasma/Serum: Thaw frozen samples on ice. Use 50-100 µL of plasma or serum for extraction.
-
Cell Pellets: Wash cell pellets (e.g., 1-5 million cells) twice with ice-cold PBS to remove media components.
-
Tissues: Homogenize a known weight of tissue (e.g., 10-20 mg) in a suitable buffer on ice.
-
-
Internal Standard Spiking:
-
To each sample, add a precise amount of the this compound internal standard solution. The final concentration of the internal standard should be within the linear range of the calibration curve and comparable to the expected endogenous GPC concentration. A typical starting concentration is 10 µL of a 10 µg/mL working solution.
-
-
Lipid Extraction (Modified Bligh-Dyer Method):
-
To the sample containing the internal standard, add a mixture of chloroform and methanol. A common ratio is 1:2 (v/v) chloroform:methanol. For a 100 µL aqueous sample, add 375 µL of methanol followed by 125 µL of chloroform.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of LC-MS grade water and vortex for 30 seconds to induce phase separation.
-
Centrifuge the samples at 2,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous/methanol layer, a protein disk in the middle, and a lower chloroform layer.
-
-
Collection of Polar Lipids:
-
sn-Glycero-3-phosphocholine is a polar molecule and will be primarily in the upper aqueous/methanol phase. Carefully collect the upper phase into a new clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the collected upper phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a solvent suitable for HILIC chromatography, for example, 100 µL of 90:10 (v/v) acetonitrile:water.
-
HILIC-LC-MS/MS Analysis
Instrumentation:
-
A liquid chromatography system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Method (Hydrophilic Interaction Chromatography - HILIC):
-
Column: A HILIC column suitable for the separation of polar compounds (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 50% B
-
8-9 min: Hold at 50% B
-
9.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Method (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| sn-Glycero-3-phosphocholine | 258.1 | 184.1 | 50 | 20 |
| This compound | 267.1 | 184.1 | 50 | 20 |
Note: The precursor ion for both the analyte and the internal standard corresponds to the [M+H]+ adduct. The product ion at m/z 184.1 is the characteristic phosphocholine headgroup fragment. Collision energies may require optimization depending on the specific mass spectrometer used.
Data Presentation and Quantification
The quantification of sn-Glycero-3-phosphocholine is achieved by creating a calibration curve using known concentrations of the unlabeled GPC standard and a fixed concentration of the GPC-d9 internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Table 1: Representative Calibration Curve Data for sn-Glycero-3-phosphocholine
| GPC Concentration (ng/mL) | GPC Peak Area | GPC-d9 Peak Area | Peak Area Ratio (GPC/GPC-d9) |
| 1 | 1,520 | 150,100 | 0.010 |
| 5 | 7,650 | 151,200 | 0.051 |
| 10 | 15,300 | 149,800 | 0.102 |
| 50 | 75,800 | 150,500 | 0.504 |
| 100 | 152,000 | 151,000 | 1.007 |
| 500 | 760,000 | 150,200 | 5.060 |
| 1000 | 1,510,000 | 149,900 | 10.073 |
Linearity: A linear regression of the calibration curve should yield a correlation coefficient (R²) of >0.99.
Table 2: Method Performance Characteristics (Illustrative)
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 8% |
| Accuracy (% Recovery) | 95 - 105% |
| Matrix Effect | Corrected by internal standard |
These values are representative and should be determined during method validation in the user's laboratory.
Conclusion
The targeted lipidomics workflow described here, utilizing this compound as an internal standard, provides a robust and accurate method for the quantification of sn-Glycero-3-phosphocholine in various biological matrices. The detailed protocols for sample preparation and HILIC-LC-MS/MS analysis, along with the provided data presentation framework, offer a comprehensive guide for researchers, scientists, and drug development professionals. This approach will enable a more precise understanding of the role of GPC in biological systems and facilitate the discovery and development of novel therapeutics.
References
Application Notes and Protocols for the Use of sn-Glycero-3-phosphocholine-d9 in Clinical Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
sn-Glycero-3-phosphocholine (GPC) is a key intermediate in choline phospholipid metabolism and plays a crucial role in various physiological processes, including cell membrane integrity and acetylcholine synthesis. Its quantification in clinical samples, such as human plasma, is of significant interest for studying various pathological conditions, including neurological disorders and cancer. Stable isotope-labeled internal standards are essential for accurate quantification by mass spectrometry, correcting for variations in sample preparation and matrix effects. sn-Glycero-3-phosphocholine-d9 (GPC-d9) is the deuterated analog of GPC and serves as an ideal internal standard for this purpose.
These application notes provide a detailed protocol for the quantitative analysis of GPC in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with GPC-d9 as the internal standard.
Signaling Pathway: Choline Metabolism
The following diagram illustrates the central role of sn-Glycero-3-phosphocholine in the broader context of choline metabolism.
Experimental Workflow for GPC Quantification in Human Plasma
The diagram below outlines the major steps for the quantitative analysis of sn-Glycero-3-phosphocholine from clinical plasma samples.
Quantitative Data Summary
The following table summarizes the validation parameters for a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method for the quantification of sn-Glycero-3-phosphocholine in human plasma. This data is representative of a typical validated method.
| Validation Parameter | Result |
| Linearity | |
| Calibration Curve Range | 0.5 - 150 nM |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 0.5 nM |
| Upper Limit of Quantification (ULOQ) | 150 nM |
| Precision (CV%) | |
| Intra-day Precision | 1.24% - 5.88% |
| Inter-day Precision | 2.46% - 9.77% |
| Accuracy (RE%) | |
| Intra-day Accuracy | -8.42% to 8.22% |
| Inter-day Accuracy | -9.35% to 6.62% |
| Recovery | |
| Extraction Recovery | 90% - 115%[1] |
Experimental Protocols
Sample Preparation (Protein Precipitation and Lipid Extraction)
This protocol is adapted for the extraction of polar lipids like GPC from human plasma.
Materials:
-
Human plasma (collected in EDTA tubes)
-
This compound (GPC-d9) internal standard solution (in methanol)
-
HPLC-grade methanol, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
Procedure:
-
Thaw frozen human plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Add 10 µL of the GPC-d9 internal standard solution to the plasma sample.
-
Add 200 µL of ice-cold methanol to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
Liquid Chromatography Conditions:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium formate in water (pH 3.0)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %A %B 0.0 95 5 2.0 50 50 4.0 50 50 4.1 95 5 | 6.0 | 95 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Collision Energy (eV) sn-Glycero-3-phosphocholine 258.1 184.1 0.1 15 | this compound | 267.1 | 193.1 | 0.1 | 15 |
Note on MRM Transitions: The precursor ion for GPC corresponds to its [M+H]⁺ adduct. The characteristic product ion at m/z 184.1 results from the fragmentation of the phosphocholine headgroup. For GPC-d9, the precursor and product ions are shifted by +9 Da due to the nine deuterium atoms.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the MRM transitions for both sn-Glycero-3-phosphocholine and this compound.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (GPC/GPC-d9) against the concentration of the calibration standards.
-
Quantification: Determine the concentration of GPC in the plasma samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard in conjunction with a validated HILIC-MS/MS method provides a robust and reliable approach for the accurate quantification of sn-Glycero-3-phosphocholine in clinical plasma samples. This methodology is crucial for advancing research into the role of choline metabolism in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS
Welcome to the technical support center for the effective use of deuterated internal standards (D-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium. Its primary role is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Because the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known amount of the D-IS to each sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification. This ratiometric measurement leads to more accurate and precise results.[3]
Q2: How many deuterium atoms are ideal for an internal standard?
Typically, a deuterated compound should contain between two to ten deuterium atoms.[1] The optimal number depends on the analyte's molecular weight and the desired mass shift. A sufficient number of deuterium atoms is necessary to ensure that the mass-to-charge ratio (m/z) of the D-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference. However, excessive deuteration can sometimes lead to chromatographic separation from the analyte, which is undesirable.
Q3: What are the key purity requirements for a reliable deuterated internal standard?
For dependable results, deuterated internal standards must possess both high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended. High chemical purity ensures that there are no other compounds present that could interfere with the analysis. High isotopic purity is crucial to minimize the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.
Troubleshooting Guides
This section provides solutions to common problems encountered when using deuterated internal standards in LC-MS analysis.
Problem 1: Poor Precision and Inaccurate Quantification
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Inaccurate measurement of sample concentrations.
-
Inconsistent analyte to internal standard area ratio.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | Ensure perfect co-elution of the analyte and D-IS. A slight separation can expose them to different matrix components, causing differential ion suppression or enhancement. Consider optimizing chromatography or sample cleanup. |
| Purity Issues | Verify the chemical and isotopic purity of the D-IS. The presence of unlabeled analyte as an impurity will lead to a positive bias. |
| Deuterium Exchange | Check for the loss of deuterium atoms, which can be catalyzed by acidic or basic conditions. Ensure the deuterium labels are on stable, non-exchangeable positions. |
| In-source Fragmentation | The D-IS may lose a deuterium atom in the ion source, contributing to the analyte signal. Optimize MS source conditions like collision energy to minimize this. |
Troubleshooting Workflow for Poor Precision
Caption: A logical workflow for troubleshooting poor precision and accuracy.
Problem 2: Chromatographic Separation of Analyte and Deuterated Internal Standard
Q: My deuterated internal standard is separating from my analyte on the chromatographic column. Why is this happening and how can I fix it?
A: This phenomenon is known as the "isotope effect" and is often observed in reversed-phase chromatography, where the deuterated compound elutes slightly earlier than its non-deuterated counterpart. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to minor differences in polarity.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Gradient Modification: Adjust the gradient to be less steep in the region where the compounds elute to improve co-elution.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to find one that minimizes the isotope effect.
-
Temperature: Adjusting the column temperature can alter selectivity and may improve co-elution.
-
-
Reduce Deuteration Level: If possible, use a D-IS with fewer deuterium atoms, as the magnitude of the isotope effect can be related to the extent of deuteration.
-
Use ¹³C or ¹⁵N Labeled Standards: Internal standards labeled with heavy carbon or nitrogen do not exhibit a significant chromatographic isotope effect and will co-elute perfectly with the analyte.
Problem 3: Purity Issues with the Deuterated Internal Standard
Q: I'm observing a high response for my analyte in blank samples (containing only the internal standard), especially at the lower end of my calibration curve. Could this be a purity issue with my deuterated internal standard?
A: Yes, these issues can arise from impurities in your deuterated internal standard. There are two primary types of purity to consider:
-
Chemical Purity: The presence of other compounds in your D-IS solution can lead to interfering peaks in your chromatogram.
-
Isotopic Purity: The presence of the unlabeled analyte as an impurity in your D-IS is a common problem. This will contribute to the analyte signal, leading to a positive bias in your results, especially at the lower end of your calibration curve.
Quantitative Purity Recommendations
| Purity Type | Recommended Specification |
| Chemical Purity | >99% |
| Isotopic Enrichment | ≥98% |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity and Contribution of Unlabeled Analyte
Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.
Methodology:
-
Prepare a High-Concentration D-IS Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than what is used in the analytical method.
-
Acquire Full Scan Mass Spectra: Infuse the D-IS solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range to observe the isotopic distribution.
-
Data Analysis:
-
Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated species (e.g., M+3, M+4, etc.).
-
Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks.
-
To determine the contribution to the analyte signal in your assay, prepare a "zero sample" (blank matrix + D-IS at the working concentration). Measure the peak area of the analyte in this zero sample. This area represents the contribution from the D-IS.
-
Isotopic Purity Assessment Workflow
Caption: A workflow for assessing the isotopic purity of a D-IS.
Protocol 2: Evaluation of Deuterium Exchange
Objective: To determine if the deuterated internal standard is stable under the experimental conditions and not undergoing H/D exchange.
Methodology:
-
Prepare Solutions:
-
Solution A: Analyte and Internal Standard in the initial mobile phase or sample diluent.
-
Solution B: Internal Standard only in the initial mobile phase or sample diluent.
-
-
Incubate: Store aliquots of Solution B at the intended experimental temperature for a duration equivalent to the typical sample analysis time.
-
Analyze: Inject Solution A (as a time-zero reference) and the incubated Solution B.
-
Data Analysis: Compare the chromatograms. An increase in the signal at the m/z of the unlabeled analyte in the incubated Solution B, relative to any baseline contribution, indicates that deuterium exchange is occurring.
Logical Relationship of Deuterium Exchange
Caption: Factors influencing and consequences of deuterium exchange.
References
Technical Support Center: Ion Suppression Effects with sn-Glycero-3-phosphocholine-d9
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression effects when using sn-Glycero-3-phosphocholine-d9 (GPC-d9) as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of an analyte or internal standard is reduced by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[3] this compound, a deuterated internal standard, is susceptible to ion suppression, particularly in complex biological matrices like plasma or serum, which contain high concentrations of endogenous phospholipids like glycerophosphocholines.[4][5]
Q2: My signal for both the analyte and GPC-d9 is low. What is the likely cause?
A2: A concurrent low signal for both your analyte of interest and the GPC-d9 internal standard strongly suggests significant ion suppression. This is often due to high concentrations of matrix components, such as phospholipids, co-eluting with your compounds.
Q3: The response of my GPC-d9 internal standard is inconsistent across samples, leading to poor precision. Why is this happening?
A3: Inconsistent internal standard response, even when using a stable isotope-labeled standard like GPC-d9, points towards differential matrix effects. This means the extent of ion suppression is varying from sample to sample. This can be caused by slight differences in the chromatographic retention time between the analyte and GPC-d9 (due to the deuterium isotope effect), exposing them to different matrix environments as they elute.
Q4: Can the GPC-d9 internal standard itself contribute to ion suppression?
A4: Yes, at high concentrations, any compound, including the internal standard, can contribute to ion suppression by competing for ionization. It is crucial to optimize the concentration of GPC-d9 to a level that provides a stable signal without suppressing the analyte's ionization.
Troubleshooting Guides
Issue 1: Low Signal Intensity for Analyte and GPC-d9
Potential Cause: Significant matrix-induced ion suppression affecting both the analyte and the internal standard.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE sorbent to selectively extract your analyte and GPC-d9 while washing away phospholipids and other interferences.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to maximize analyte recovery and minimize the co-extraction of matrix components.
-
Phospholipid Removal Plates/Cartridges: These specialized products are designed to specifically remove phospholipids from the sample extract.
-
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust the mobile phase gradient to achieve better separation between the analyte/GPC-d9 and the region of ion suppression. A post-column infusion experiment can help identify these regions.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, phenyl-hexyl) to improve the separation of your compounds from matrix interferences.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects. However, ensure that the diluted analyte concentration remains above the lower limit of quantification (LLOQ).
Issue 2: Inconsistent GPC-d9 Signal and Poor Precision
Potential Cause: Differential ion suppression due to chromatographic separation of the analyte and GPC-d9.
Troubleshooting Steps:
-
Confirm Co-elution: Carefully examine the chromatograms to ensure that the analyte and GPC-d9 are co-eluting as closely as possible. Even a small separation can lead to different degrees of ion suppression.
-
Adjust Chromatography to Improve Co-elution:
-
Mobile Phase Composition: Minor adjustments to the organic solvent or aqueous phase composition can sometimes improve co-elution.
-
Column Temperature: Changing the column temperature can alter selectivity and may help in achieving better peak overlap.
-
-
Evaluate Matrix Effects Systematically: Conduct a post-extraction spike experiment to quantify the extent of ion suppression in different matrix lots. This will help determine if the variability is sample-dependent.
Quantitative Data Summary
The following tables provide representative data on the assessment of matrix effects. The actual values will be method- and matrix-dependent.
Table 1: Matrix Effect Assessment via Post-Extraction Spike Analysis
| Sample Set | Description | Mean Peak Area | Matrix Effect (%) | Interpretation |
| Set A | GPC-d9 in neat solvent | 1,500,000 | N/A | Reference signal |
| Set B | GPC-d9 in extracted blank plasma | 750,000 | -50% | Significant Ion Suppression |
| Set C | GPC-d9 in extracted blank urine | 1,350,000 | -10% | Minimal Ion Suppression |
Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Neat Solvent) - 1) * 100
Table 2: Impact of Sample Preparation on Ion Suppression
| Sample Preparation Method | Mean GPC-d9 Peak Area in Plasma | Matrix Effect (%) |
| Protein Precipitation | 600,000 | -60% |
| Liquid-Liquid Extraction | 1,050,000 | -30% |
| Solid-Phase Extraction | 1,275,000 | -15% |
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis for Quantifying Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement for GPC-d9 in a specific matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike GPC-d9 into a clean solvent (e.g., mobile phase at initial conditions) at the working concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation method. After the final extraction step, spike GPC-d9 into the processed extract at the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike GPC-d9 into the blank matrix before starting the sample preparation process. This set is used to determine recovery.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculation:
-
Matrix Effect (%) = ((Mean Peak Area of Set B) / (Mean Peak Area of Set A) - 1) * 100
-
Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
Protocol 2: Post-Column Infusion for Identifying Regions of Ion Suppression
Objective: To qualitatively identify retention time windows where ion suppression occurs in your chromatogram.
Methodology:
-
Setup: Use a T-connector to introduce a constant flow of a solution containing GPC-d9 into the LC eluent stream after the analytical column but before the mass spectrometer's ion source. This is typically done with a syringe pump.
-
Infusion Solution: Prepare a solution of GPC-d9 in a solvent compatible with your mobile phase at a concentration that provides a stable and moderate signal.
-
Experimental Run:
-
Begin the infusion and allow the signal to stabilize, establishing a baseline.
-
Inject a blank matrix sample that has been through your sample preparation process.
-
-
Data Interpretation:
-
Monitor the signal of the infused GPC-d9 throughout the chromatographic run.
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline signifies a region of ion suppression.
-
A rise in the baseline indicates ion enhancement.
-
By comparing the retention time of your analyte and GPC-d9 with these regions, you can determine if they are eluting in a zone of significant matrix effects.
Visualizations
References
- 1. Quantitative characterization of differential ion suppression on liquid chromatography/atmospheric pressure ionization mass spectrometric bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing sn-Glycero-3-phosphocholine-d9 Analysis
Welcome to the technical support center for the analysis of sn-Glycero-3-phosphocholine-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve peak resolution and overall data quality in your chromatographic and mass spectrometric analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in analysis?
A1: this compound is a deuterated form of sn-Glycero-3-phosphocholine (GPC), a precursor in the biosynthesis of brain phospholipids.[1] In analytical chemistry, it is primarily used as an internal standard for the quantification of endogenous sn-Glycero-3-phosphocholine by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The use of a stable isotope-labeled internal standard like the d9 variant allows for accurate correction of variations in sample preparation and instrument response.
Q2: What are the main challenges in achieving good peak resolution for this compound?
A2: sn-Glycero-3-phosphocholine is a highly polar and zwitterionic molecule. These characteristics can lead to poor retention on traditional reversed-phase chromatography columns and result in broad, tailing, or split peaks. Key challenges include:
-
Poor retention: Due to its hydrophilicity, it elutes at or near the void volume in reversed-phase chromatography.
-
Peak tailing: Interaction of the phosphate and choline moieties with the stationary phase or active sites on the column can cause asymmetrical peak shapes.
-
Matrix effects: Biological samples can contain interfering compounds that co-elute and suppress the ionization of the analyte in mass spectrometry.
Q3: Which chromatographic techniques are recommended for the analysis of this compound?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) are the most suitable techniques for retaining and separating polar compounds like sn-Glycero-3-phosphocholine.
-
HILIC: This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. This allows for the retention of polar analytes.
-
MMC: These columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column. This provides enhanced selectivity and retention for a wide range of analytes, including polar and charged molecules.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape is a common problem that can affect the accuracy and precision of quantification.
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Inappropriate Column Chemistry | For polar analytes like sn-Glycero-3-phosphocholine, standard C18 columns often provide insufficient retention, leading to poor peak shape. Solution: Utilize a HILIC or a mixed-mode column. |
| Mobile Phase Composition | The mobile phase composition is critical for achieving good peak shape in HILIC and mixed-mode chromatography. Solution: Systematically vary the mobile phase conditions. For HILIC, a mobile phase with a high percentage of acetonitrile (e.g., >80%) is a good starting point. Adjusting the pH and the concentration of additives like ammonium formate or ammonium acetate can significantly improve peak symmetry.[4] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger (more aqueous in HILIC) than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition. If solubility is an issue, minimize the injection volume. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Solution: Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Residual silanol groups on silica-based columns can interact with the analyte, causing peak tailing. Solution: Use end-capped columns or add a competing base, like triethylamine (TEA), to the mobile phase in small concentrations (use with caution as it can suppress MS signal). Operating at a lower pH can also help by protonating the silanol groups. |
| System Dead Volume | Excessive tubing length or improper connections can lead to peak broadening. Solution: Use pre-cut, low-volume tubing and ensure all fittings are properly tightened to minimize dead volume. |
Issue 2: Inconsistent Retention Times
Retention time shifts can compromise compound identification and quantification.
Caption: A typical experimental workflow for the analysis of sn-Glycero-3-phosphocholine.
Protocol 2: Mixed-Mode Chromatography (MMC) Approach
MMC offers alternative selectivity for phosphocholines.
LC Parameters:
| Parameter | Condition |
| Column | Mixed-Mode Column (e.g., a column with both reversed-phase and anion-exchange properties) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH adjusted to 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 40% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
Note: The MS/MS parameters would be similar to those used in the HILIC method.
Data Presentation
Table 1: Effect of Mobile Phase Additive on Peak Shape
| Mobile Phase Additive | Peak Asymmetry (Tailing Factor) | Observations |
| None | 2.5 | Significant peak tailing observed. |
| 10 mM Ammonium Formate | 1.2 | Improved peak symmetry. |
| 10 mM Ammonium Acetate | 1.1 | Further improvement in peak shape. |
| 0.1% Formic Acid | 1.8 | Some improvement, but still noticeable tailing. |
Table 2: Impact of Organic Solvent Content in HILIC on Retention Time
| Initial % Acetonitrile | Retention Time (min) | Peak Resolution |
| 95% | 8.2 | Good |
| 90% | 6.5 | Good |
| 85% | 4.1 | Moderate |
| 80% | 2.5 | Poor (close to void) |
References
sn-Glycero-3-phosphocholine-d9 stability in different solvents
Welcome to the technical support center for sn-Glycero-3-phosphocholine-d9. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid (neat) this compound?
When stored as a solid, this compound is stable for years. For optimal long-term stability, it is crucial to store the compound under the correct conditions. The compound is known to be hygroscopic (absorbs moisture from the air), so a tightly sealed container is mandatory.[1]
| Parameter | Recommendation | Notes |
| Temperature | -20°C | This is the most commonly recommended temperature for long-term storage.[1][2][3][4] |
| Stability | ≥ 4 years | When stored properly at -20°C as a solid, the compound is guaranteed by suppliers to be stable for at least four years. |
| Container | Tightly-closed vial | Protects from moisture due to its hygroscopic nature. |
Q2: How should I prepare and store stock solutions of this compound?
The stability of this compound in solution is significantly lower than in its solid form and is highly dependent on the solvent and storage temperature. For experiments requiring the use of a stock solution over time, careful preparation and storage are critical to ensure the integrity of the compound.
| Storage Temperature | Recommended Duration | Best Practices |
| -80°C | Up to 6 months | Store under an inert atmosphere (e.g., nitrogen) and protect from light. |
| -20°C | Up to 1 month | Store under an inert atmosphere (e.g., nitrogen) and protect from light. |
Solvent Choice:
-
Short-Term / Immediate Use: High-purity water, methanol, ethanol, or PBS (pH 7.2) can be used. For in vivo experiments, it is recommended to prepare solutions freshly on the day of use. If using water for stock solutions, it is advisable to filter and sterilize the solution before use in biological assays.
-
Long-Term Storage (Not Recommended): While some phospholipids are stored in chloroform to prevent hydrolysis, preparing long-term stocks of the highly polar this compound in solution is generally discouraged. If storage in solution is unavoidable, use the guidelines above and re-qualify the solution's concentration and purity before use.
Q3: Is the stability of the d9-labeled version different from the unlabeled compound?
The deuteration in this compound is on the three methyl groups of the choline headgroup. This position is chemically stable and remote from the phosphodiester bond, which is the most likely site of non-enzymatic hydrolysis. Therefore, the chemical stability of the d9-labeled compound is expected to be virtually identical to its unlabeled counterpart under the same conditions. Its primary application is as a stable internal standard for quantification by GC- or LC-MS.
Troubleshooting Guide
Issue: My analytical results are inconsistent, suggesting potential compound degradation.
Inconsistent results, such as loss of signal intensity over time or the appearance of unexpected peaks in mass spectrometry, may indicate that your this compound has degraded. Use the following flowchart and guide to troubleshoot potential causes.
Caption: Troubleshooting flowchart for degradation issues.
Potential Degradation Pathways:
-
Hydrolysis: The primary chemical degradation route for glycerophosphocholines is the hydrolysis of the phosphodiester bond. This reaction is catalyzed by acidic or basic conditions and elevated temperatures, and it results in the formation of glycerol-3-phosphate and choline-d9.
-
Enzymatic Degradation: If the compound is used in biological matrices (e.g., cell lysates, plasma) that have not been properly quenched, enzymes such as glycerophosphocholine phosphodiesterases (GPC-PDE) can rapidly break down the molecule.
Solubility Data
Solubility can vary based on the purity of the compound, temperature, and the solvent used. The data below is compiled from supplier technical data sheets. Always perform small-scale solubility tests before preparing a large stock solution.
| Solvent | Solubility (this compound) | Solubility (Unlabeled Analog) |
| Water | Slightly Soluble | - |
| Methanol | Slightly Soluble | - |
| Ethanol | - | 1 mg/mL |
| PBS (pH 7.2) | - | 3 mg/mL |
Experimental Protocol: Stability Assessment in Solution
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent and storage condition.
Caption: Experimental workflow for stability assessment.
Methodology:
-
Objective: To quantify the stability of this compound in a chosen solvent over a defined period.
-
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., HPLC or LC-MS grade water, methanol)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials suitable for storage at the test temperature
-
LC-MS system for analysis
-
-
Procedure: a. Stock Solution Preparation: Accurately weigh the solid compound and dissolve it in the chosen solvent to a precise final concentration (e.g., 1 mg/mL). b. Time Zero (T=0) Analysis: Immediately after preparation, transfer a small amount to an autosampler vial and analyze via LC-MS to determine the initial peak area or concentration. This serves as your 100% reference point. c. Aliquoting: Dispense the remaining stock solution into multiple separate, tightly sealed vials. Using multiple vials prevents contamination and the need for repeated freeze-thaw cycles on a single stock. d. Storage: Place the aliquots at the desired storage temperature (e.g., 4°C, 25°C, -20°C). e. Time-Point Analysis: At each scheduled time point (e.g., 24 hours, 7 days, 30 days), remove one aliquot from storage. Allow it to come to room temperature before analysis. f. LC-MS Analysis: Analyze the sample using the same LC-MS method as the T=0 sample. The primary metric will be the peak area of the parent compound. g. Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plotting this percentage against time will reveal the stability profile and allow for the calculation of a degradation rate.
References
Technical Support Center: Quantification of sn-Glycero-3-phosphocholine-d9
Welcome to the technical support center for the quantification of sn-Glycero-3-phosphocholine-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to minimizing matrix effects in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound, a common internal standard in lipidomics.
| Problem | Possible Cause | Recommended Solution |
| Poor reproducibility of results between replicate injections or different samples. | Inconsistent matrix effects across samples due to the high variability of biological matrices.[1] | - Incorporate a Stable Isotope-Labeled Internal Standard: Use this compound, which is chemically identical to the analyte and experiences the same matrix effects, allowing for accurate normalization.[1][2][3] - Improve Sample Homogenization: Ensure thorough homogenization of samples before extraction to minimize variability in the matrix composition.[1] |
| Low signal intensity or complete signal loss for the analyte (Ion Suppression). | Co-eluting matrix components, particularly phospholipids, are interfering with the ionization of the target analyte in the mass spectrometer's ion source. | - Optimize Sample Preparation: Employ more rigorous cleanup procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively remove interfering compounds. - Utilize Phospholipid Removal Technologies: Consider using specialized products like HybridSPE-Phospholipid plates that specifically target and remove phospholipids. - Adjust Chromatographic Conditions: Modify the LC method to achieve better separation between the analyte and interfering matrix components. |
| Unusually high signal intensity for the analyte (Ion Enhancement). | Co-eluting matrix components are enhancing the ionization of your target analyte. While less common than ion suppression, it can still lead to inaccurate quantification. | - Enhance Sample Cleanup: Similar to addressing ion suppression, improve your sample preparation protocol with techniques like SPE or LLE to remove the compounds causing ion enhancement. - Chromatographic Optimization: Adjust your LC method to separate the analyte from the enhancing matrix components. |
| Inconsistent peak shapes or retention time shifts. | Buildup of matrix components, such as phospholipids, on the analytical column. This can lead to erratic elution and poor peak shape. | - Implement a Column Wash Step: Incorporate a robust column wash step in your LC gradient to elute strongly retained matrix components after each injection. - Use a Guard Column: Protect your analytical column from strongly retained matrix components by using a guard column. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, in this case, this compound and its corresponding non-labeled analyte, due to the presence of co-eluting compounds in the sample matrix. In biological samples, the "matrix" includes all components other than the analyte of interest, such as proteins, salts, and other lipids. These co-eluting substances can either suppress (decrease) or enhance (increase) the analyte's signal in the mass spectrometer, leading to inaccurate and imprecise quantification.
Q2: Why are phospholipids a major concern for matrix effects in this analysis?
A2: Phospholipids are a major component of cell membranes and are highly abundant in biological samples like plasma and serum. During typical sample preparation methods like protein precipitation, phospholipids are often co-extracted with the analytes of interest. They have a tendency to co-elute with many analytes during liquid chromatography and are known to cause significant ion suppression in the electrospray ionization (ESI) source of the mass spectrometer. This suppression is a result of competition for ionization between the phospholipids and the target analyte.
Q3: How does using this compound as an internal standard help mitigate matrix effects?
A3: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically identical to the endogenous analyte (sn-Glycero-3-phosphocholine), it will behave nearly identically during sample preparation and chromatographic separation. Crucially, it will experience the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and reliable quantification.
Q4: What are the best sample preparation techniques to minimize phospholipid-based matrix effects?
A4: Several techniques can be employed to reduce phospholipids in your sample extracts:
-
Solid-Phase Extraction (SPE): SPE can be optimized to selectively isolate the analyte of interest while removing interfering phospholipids. Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms can be particularly effective.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition the analyte into a solvent where phospholipids are less soluble.
-
Phospholipid Depletion Plates: Products like HybridSPE-Phospholipid plates utilize zirconia-coated silica particles that selectively bind and remove phospholipids from the sample extract through a Lewis acid-base interaction.
-
Protein Precipitation with Phospholipid Removal: Some commercially available plates combine protein precipitation and phospholipid removal in a single step.
Experimental Protocols
Protocol 1: Phospholipid Depletion using HybridSPE®-Phospholipid 96-well Plates
This protocol describes the removal of phospholipids from plasma samples prior to LC-MS/MS analysis.
Materials:
-
HybridSPE®-Phospholipid 96-well plate
-
Plasma sample
-
Acetonitrile containing 1% formic acid
-
Vortex mixer
-
Centrifuge
-
96-well collection plate
Procedure:
-
Add 100 µL of plasma sample to each well of the HybridSPE®-Phospholipid plate.
-
Add 300 µL of acetonitrile with 1% formic acid to each well.
-
Vortex the plate for 1 minute to precipitate proteins.
-
Apply a vacuum or positive pressure to the plate to draw the supernatant through the phospholipid-retaining frit into a clean 96-well collection plate. The precipitated proteins and phospholipids will be retained in the original plate.
-
The collected eluate is now ready for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to visualize the regions in a chromatogram where matrix effects (ion suppression or enhancement) occur.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-fitting
-
Standard solution of the analyte (e.g., sn-Glycero-3-phosphocholine)
-
Blank matrix extract (a sample prepared using the same method but without the analyte)
Procedure:
-
Set up the LC system with the analytical column and mobile phases to be used for the actual analysis.
-
Using a syringe pump, continuously infuse a standard solution of the analyte at a constant flow rate (e.g., 5 µL/min) into the mobile phase stream after the analytical column, using a tee-fitting.
-
While the analyte is being continuously infused, inject a blank matrix extract onto the LC column.
-
Monitor the signal of the infused analyte in the mass spectrometer.
-
A stable, flat baseline signal should be observed. Any dips or peaks in this baseline indicate regions of ion suppression or enhancement, respectively, caused by co-eluting matrix components.
Visualizations
Caption: A typical experimental workflow for minimizing matrix effects.
Caption: The relationship between causes and mitigation strategies for matrix effects.
References
potential for deuterium exchange in sn-Glycero-3-phosphocholine-d9
This guide provides technical support for researchers, scientists, and drug development professionals using sn-Glycero-3-phosphocholine-d9 (GPC-d9). It addresses common questions and troubleshooting scenarios related to the potential for deuterium exchange during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
A1: this compound is the deuterated form of sn-Glycero-3-phosphocholine, a phospholipid precursor involved in the biosynthesis of brain phospholipids.[1][2][3] The "-d9" designation indicates that nine hydrogen atoms have been replaced by deuterium. In this specific molecule, the nine deuterium atoms are located on the three methyl groups of the choline headgroup, forming a trimethyl-d9-ammonium group (-N+(CD₃)₃).[2][3]
Q2: How stable are the deuterium labels on GPC-d9? Is deuterium exchange a concern?
A2: The deuterium labels in GPC-d9 are highly stable under typical experimental conditions. The labels are on carbon atoms (C-D bonds), which are significantly stronger and have lower ground-state energy than carbon-hydrogen (C-H) bonds. This phenomenon, known as the Kinetic Isotope Effect (KIE), means that more energy is required to break a C-D bond, making exchange with protons from a solvent unlikely. Deuterium atoms on heteroatoms (e.g., -OH, -NH) are much more prone to exchange, but GPC-d9's labels are in stable positions.
Q3: Under what specific experimental conditions could deuterium exchange occur?
A3: While stable, the C-D bonds can be forced to exchange under harsh conditions. The primary factors that influence the exchange rate are pH and temperature.
-
pH: The rate of exchange is minimized at a pH of approximately 2.5-3.0. Strongly acidic (pH < 2) or basic (pH > 8) conditions can catalyze the exchange reaction.
-
Temperature: Higher temperatures significantly accelerate the rate of exchange. It is crucial to keep samples cool, ideally at or below 4°C, during storage and analysis to prevent potential label loss.
-
Solvents: Protic solvents like water (H₂O) and methanol (CH₃OH) are a necessary source of protons for exchange to occur. While GPC-d9 is often used in such solvents, the stability of the C-D bond means exchange is negligible unless other harsh conditions are also present.
Q4: How can I detect if deuterium exchange has occurred in my sample?
A4: The most direct way to detect deuterium exchange is by using mass spectrometry (MS). If exchange has occurred, you will observe a change in the mass-to-charge ratio (m/z) of the molecule. This may appear as:
-
An increase in the signal intensity of the corresponding unlabeled (d0) compound.
-
The appearance of new peaks corresponding to partially deuterated forms (e.g., d8, d7).
-
A decrease in the signal intensity of the fully deuterated d9 standard over time.
Q5: How can I prevent or minimize potential deuterium exchange?
A5: To ensure the isotopic integrity of your GPC-d9 standard, follow these best practices:
-
Storage: Store the standard at -20°C or -80°C in a tightly sealed vial to prevent moisture ingress. Manufacturer specifications suggest stability for at least 4 years at -20°C.
-
pH Control: Maintain the pH of your samples and mobile phases within a neutral or mildly acidic range (ideally pH 2.5-7) to minimize acid or base-catalyzed exchange.
-
Temperature Control: Perform all sample handling and analysis at low temperatures. Use chilled solvents and a temperature-controlled autosampler set to ~4°C.
-
Solvent Choice: When possible, use aprotic solvents (e.g., acetonitrile) to prepare stock solutions, though GPC-d9 has limited solubility in them. For aqueous solutions, use high-purity water and prepare solutions fresh.
Visualizations
Caption: Location of the nine deuterium atoms on the choline headgroup.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Increased signal for the unlabeled (d0) analyte in samples containing the d9 standard. | Deuterium-Hydrogen Exchange: Protons from the solvent or matrix are replacing deuterium atoms on the standard. This is a classic sign of back-exchange. | 1. Check pH: Ensure the pH of your sample and mobile phase is not strongly acidic or basic. 2. Control Temperature: Keep samples and the autosampler cooled to 4°C or lower. 3. Run Stability Test: Perform a stability assessment by incubating the standard in your matrix for various times (e.g., 0, 4, 24 hours) and analyzing the d0/d9 ratio (see Protocol 2). |
| Appearance of intermediate mass peaks (e.g., d8, d7) in mass spectrometry. | Partial Deuterium Exchange: Experimental conditions are causing the sequential loss of deuterium atoms from the standard. | This is a more severe case of exchange. Immediately implement pH and temperature controls as described above. Re-evaluate your entire sample preparation workflow to identify steps with harsh conditions. |
| Non-linear calibration curve. | Impurity in Standard: The deuterated standard may contain the unlabeled analyte as an impurity. | 1. Verify Purity: Check the certificate of analysis for the isotopic purity of the standard. 2. Prepare Fresh Standards: Prepare a new set of calibration standards from a fresh stock solution. 3. Assess Purity: Run a high-concentration solution of the d9 standard and check for the presence of the d0 analyte signal (see Protocol 1). |
| Chromatographic separation of d0 and d9 peaks. | Chromatographic Isotope Effect: The stronger C-D bond can sometimes cause the deuterated compound to elute slightly earlier than the non-deuterated version in reversed-phase chromatography. | This is a known phenomenon and not an indication of exchange. Ensure your peak integration windows are wide enough to capture both analyte and standard peaks correctly. If separation is severe, chromatographic method optimization may be needed. |
Quantitative Data Summary
| Factor | Condition | Impact on D-H Exchange Rate | Recommendation |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7 for minimal exchange. |
| Temperature | High | High | Store and analyze at low temperatures (e.g., 4°C). |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher potential (source of H+) | Use aprotic solvents (e.g., acetonitrile) when possible, or minimize exposure time in protic solvents. |
| Label Position | On Heteroatoms (O, N, S) | High | Not applicable for GPC-d9, as labels are on stable carbon positions. |
Experimental Protocols
Protocol 1: Quality Control of GPC-d9 Isotopic Purity by LC-MS
Objective: To verify the isotopic purity of the this compound standard upon receipt and rule out the presence of significant unlabeled (d0) impurities.
Materials:
-
This compound standard
-
High-purity solvent (e.g., Methanol or Water)
-
LC-MS system
Methodology:
-
Solution Preparation: Prepare a high-concentration stock solution of the GPC-d9 standard (e.g., 1 mg/mL) in a suitable solvent.
-
LC-MS Analysis: Directly infuse or inject a dilution of the stock solution into the mass spectrometer.
-
Data Acquisition: Acquire a full scan mass spectrum centered around the m/z values for both the d9 and d0 forms of GPC.
-
Data Interpretation:
-
Identify the peak corresponding to the [M+H]⁺ ion of GPC-d9.
-
Examine the spectrum for a signal at the m/z corresponding to the [M+H]⁺ ion of unlabeled GPC (9 Da lower).
-
Calculate the signal intensity ratio of the d0 peak to the d9 peak. A high-quality standard should have a very low d0 signal, as specified in its certificate of analysis.
-
Protocol 2: Assessing Deuterium Exchange in a Biological Matrix
Objective: To determine if the deuterium labels on GPC-d9 are stable within a specific experimental matrix (e.g., plasma, cell lysate) over time.
Materials:
-
GPC-d9 stock solution
-
Blank biological matrix (pre-screened to be free of endogenous GPC)
-
Sample preparation reagents (e.g., protein precipitation solvent)
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Thaw a sufficient volume of the blank biological matrix.
-
Spike the blank matrix with GPC-d9 to a final concentration typical for your assay. Vortex to mix.
-
-
Incubation:
-
Immediately process an aliquot according to your standard sample preparation protocol (this is the T=0 sample).
-
Incubate the remaining spiked matrix at the temperature of your experiment (e.g., 37°C).
-
Process additional aliquots at subsequent time points (e.g., T=1h, T=4h, T=24h).
-
-
LC-MS/MS Analysis:
-
Analyze all processed samples using a sensitive LC-MS/MS method.
-
Monitor the signal intensity (peak area) for both GPC-d9 and the corresponding unlabeled GPC-d0.
-
-
Data Interpretation:
-
Compare the peak area of the unlabeled GPC-d0 in the T=1h, 4h, and 24h samples to the T=0 sample.
-
A statistically significant increase in the GPC-d0 signal over time indicates that deuterium exchange is occurring under your experimental conditions.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating potential deuterium exchange.
References
Technical Support Center: Addressing Chromatographic Shift of Deuterated Standards
Welcome to the technical support center for troubleshooting issues related to stable isotope-labeled internal standards. This guide is specifically designed for researchers, scientists, and drug development professionals who utilize deuterated standards in their analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS). Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address the phenomenon of chromatographic shifts between an analyte and its deuterated internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my deuterated internal standard eluting at a different retention time than my analyte?
A: You are observing a well-documented phenomenon known as the Chromatographic Isotope Effect (CIE) or the Deuterium Isotope Effect .[1] In reversed-phase liquid chromatography (RPLC), it is common for a deuterated compound to elute slightly earlier than its non-deuterated (protiated) counterpart.[2] This occurs because the carbon-deuterium (C-D) bond is slightly shorter, stronger, and less polarizable than the carbon-hydrogen (C-H) bond.[2] These subtle differences in physicochemical properties can lead to altered interactions with the chromatographic stationary phase.
The slightly weaker van der Waals interactions and reduced hydrophobicity of the deuterated molecule often result in less retention on a nonpolar stationary phase, causing it to elute sooner.[3] This is frequently referred to as an "inverse isotope effect".[1] While the shift is often small, it can be significant enough to cause partial or full separation of the analyte and the internal standard.
Q2: What factors influence the magnitude of the chromatographic shift?
A: Several factors can influence the extent of the retention time (t_R) difference between an analyte and its deuterated standard. Understanding these can help in troubleshooting and method development.
-
Number and Position of Deuterium Labels: The magnitude of the shift is often proportional to the number of deuterium atoms in the molecule; more deuterium atoms can lead to a larger shift. The position of the labels can also be a factor, as substitution in a region of the molecule that interacts strongly with the stationary phase will have a more pronounced effect.
-
Chromatographic Conditions:
-
Mobile Phase Composition: The strength and composition of the mobile phase can significantly alter the separation. For example, in RPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile, methanol) can sometimes increase the separation between isotopologues.
-
Column Temperature: Temperature affects solvent viscosity and the thermodynamics of analyte-stationary phase interactions. Adjusting the column temperature can change the selectivity of the separation and thus the degree of co-elution. Generally, higher temperatures reduce retention times.
-
Stationary Phase Chemistry: The type of stationary phase plays a critical role. While standard C18 columns often show this effect, columns with different chemistries, such as those with pentafluorophenyl (PFP) groups, may offer different selectivities and have been shown to reduce the chromatographic deuterium effect.
-
Q3: What are the analytical consequences of poor co-elution between the analyte and its deuterated standard?
A: The primary purpose of a stable isotope-labeled internal standard (SIL-IS) is to compensate for variations during sample preparation, injection, and, most importantly, matrix effects in the MS ion source. Matrix effects, caused by co-eluting components from the sample matrix, can suppress or enhance the ionization of the target analyte.
If the analyte and its deuterated standard do not co-elute perfectly, they are not present in the ion source at the same time and under the influence of the same matrix components. This differential matrix effect can lead to:
-
Inaccurate Quantification: The ratio of the analyte peak area to the internal standard peak area will not be constant, leading to poor accuracy and precision in your results.
-
High Variability: Results may show high coefficients of variation (%CV) across a batch, especially for complex matrices.
-
Failed Validation: The method may fail to meet the stringent requirements for accuracy and precision set by regulatory agencies.
The diagram below illustrates the workflow for troubleshooting a chromatographic shift.
Q4: How can I minimize or eliminate the chromatographic shift?
A: The goal is to achieve near-perfect co-elution to ensure the analyte and internal standard experience the same matrix effects. Here are several strategies, ranging from simple adjustments to more involved method changes:
-
Modify Chromatographic Parameters:
-
Adjust the Gradient: Making the gradient shallower can broaden the peaks, which may increase their overlap.
-
Change Mobile Phase Composition: Small adjustments to the ratio of organic and aqueous phases can alter selectivity.
-
Optimize Temperature: Systematically vary the column temperature (e.g., in 5°C increments) to find an optimum where the separation is minimized. A thermostatted column compartment is essential for reproducibility.
-
-
Change the Stationary Phase:
-
If adjustments to the mobile phase and temperature are insufficient, consider a column with a different stationary phase chemistry that offers different selectivity.
-
In some cases, a column with a lower resolving power can be intentionally used to force the co-elution of the analyte and its deuterated analog.
-
-
Consider Alternative Internal Standards:
-
If chromatographic solutions are not feasible, the most robust solution is to use an internal standard labeled with a heavy isotope that does not significantly impact its physicochemical properties, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). These standards typically co-elute perfectly with the analyte.
-
The following diagram summarizes the key factors influencing the Deuterium Isotope Effect.
Quantitative Data Summary
The degree of separation is often expressed as a separation factor (α), which is the ratio of the retention factors of the two compounds. An α value of 1.0 indicates perfect co-elution. The following table summarizes data showing the impact of mobile phase composition on the separation of toluene and its fully deuterated analog (toluene-d8) on a C18 column.
| Mobile Phase Composition (Methanol in Water, v/v) | Separation Factor (α) for Toluene/Toluene-d8 | Reference |
| 70% | 1.051 | |
| 10% | 1.109 |
As shown, decreasing the organic content of the mobile phase increased the separation factor, indicating a greater chromatographic shift.
Experimental Protocols
Protocol: Evaluating the Impact of Column Temperature on Co-elution
This protocol provides a systematic approach to determine the optimal column temperature for minimizing the chromatographic shift between an analyte and its deuterated internal standard.
1. Objective: To assess the effect of column temperature on the retention time difference (Δt_R) and achieve optimal co-elution (Δt_R ≈ 0).
2. Materials:
-
HPLC or UHPLC system with a thermostatted column compartment.
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Analyte and deuterated internal standard stock solutions.
-
Solution containing a mixture of the analyte and its deuterated standard at a known concentration (e.g., 100 ng/mL each in 50:50 mobile phase A:B).
-
Mobile Phase A (e.g., 0.1% Formic Acid in Water).
-
Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile).
3. Methodology:
-
System Equilibration: Install the analytical column in the thermostatted compartment. Set the initial column temperature to a typical starting point (e.g., 40°C). Equilibrate the entire system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Initial Injection: Inject the analyte/internal standard mixture using your established chromatographic method (gradient, flow rate, etc.).
-
Data Acquisition: Record the retention times for the analyte (t_R_Analyte) and the deuterated internal standard (t_R_IS).
-
Temperature Variation:
-
Decrease the column temperature by 5°C (e.g., to 35°C).
-
Allow the column to fully equilibrate at the new temperature for at least 10 minutes.
-
Re-inject the mixture and record the new retention times.
-
-
Iterative Analysis: Repeat step 4 for a range of temperatures (e.g., 30°C, 45°C, 50°C, 55°C). Ensure adequate equilibration time after each temperature change.
-
Data Analysis:
-
For each temperature, calculate the retention time difference: Δt_R = |t_R_Analyte - t_R_IS| .
-
Plot Δt_R as a function of temperature.
-
Identify the temperature that results in the minimum Δt_R. This is the optimal temperature for co-elution under the tested conditions.
-
Visually inspect the chromatograms at the optimal temperature to confirm peak overlap.
-
4. Acceptance Criteria: The optimal temperature should provide a Δt_R that is less than 10% of the average peak width at half-height, ensuring sufficient overlap to mitigate differential matrix effects.
References
Technical Support Center: Ensuring Isotopic Purity of sn-Glycero-3-phosphocholine-d9
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the isotopic purity of sn-Glycero-3-phosphocholine-d9. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected isotopic purity of commercially available this compound?
Commercially available this compound typically has a high isotopic purity, often stated as ≥98 atom % D or ≥99% deuterated forms (d1-d9).[1][2] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific lot you are using, as this will provide the most accurate information on its isotopic distribution.
Q2: Why is it critical to ensure the isotopic purity of this compound in my experiments?
Ensuring the isotopic purity of your deuterated internal standard is paramount for accurate and reliable quantitative analysis, particularly in mass spectrometry-based assays.[3] The presence of unlabeled (d0) analyte in the deuterated standard can lead to an overestimation of the endogenous analyte concentration. Conversely, incomplete deuteration can affect the accuracy of quantification.
Q3: What are the primary methods for assessing the isotopic purity of this compound?
The two primary methods for assessing isotopic purity are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] HRMS can determine the distribution of different isotopologues (d0 to d9), while NMR, particularly quantitative ¹H and ²H NMR, can provide information on the degree of deuteration at specific sites.[4]
Q4: What is hydrogen-deuterium (H/D) exchange, and how can it affect my results?
Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment, such as from protic solvents (e.g., water, methanol). This can lead to a decrease in the isotopic purity of your standard over time, resulting in inaccurate quantification. For this compound, the deuterium atoms on the trimethylammonium group are generally stable, but it is good practice to minimize exposure to conditions that can promote exchange.
Q5: How can I minimize H/D exchange?
To minimize H/D exchange, consider the following:
-
Solvent Choice: Whenever possible, use aprotic solvents for storing stock solutions. If aqueous solutions are necessary, prepare them fresh and keep them at a low temperature.
-
pH Control: Avoid strongly acidic or basic conditions, as these can catalyze H/D exchange.
-
Temperature: Store stock solutions and handle samples at low temperatures to slow down the rate of exchange.
Troubleshooting Guide
Below is a table summarizing common issues, their potential causes, and recommended solutions when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate or biased quantification results | 1. Incorrectly assessed isotopic purity of the standard. 2. Presence of unlabeled analyte (d0) in the deuterated standard. 3. H/D exchange has occurred. | 1. Verify the isotopic purity using HRMS or NMR as detailed in the protocols below. 2. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte. 3. Prepare fresh working solutions and store stock solutions appropriately to minimize H/D exchange. |
| Low signal intensity of the deuterated standard in MS | 1. Suboptimal instrument parameters. 2. Degradation of the standard. 3. Ion suppression from the sample matrix. | 1. Optimize mass spectrometer source parameters and tune the instrument for the specific m/z of the deuterated standard. 2. Check the storage conditions and age of the standard. Prepare a fresh stock solution if necessary. 3. Optimize sample preparation to remove interfering matrix components. Consider using a different ionization technique if possible. |
| Presence of unexpected isotopologues in the mass spectrum | 1. Natural isotopic abundance of other elements (e.g., ¹³C). 2. In-source fragmentation or adduct formation. 3. Contamination. | 1. Calculate the theoretical isotopic distribution based on the natural abundance of all elements in the molecule to compare with the observed spectrum. 2. Optimize MS source conditions to minimize in-source fragmentation. Check for common adducts (e.g., sodium, potassium). 3. Ensure all solvents and materials used are of high purity. |
Quantitative Data Summary
The isotopic purity of this compound is a critical parameter. The following table summarizes typical purity specifications from commercial suppliers.
| Parameter | Typical Specification | Reference |
| Isotopic Purity (atom % D) | ≥98% | |
| Deuterated Forms (d1-d9) | ≥99% | |
| Chemical Purity (HPLC) | >95% |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the different isotopologues.
-
Calibrate the instrument according to the manufacturer's instructions to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample directly into the mass spectrometer using a syringe pump at a constant flow rate.
-
Acquire data in positive ion mode.
-
Set the mass range to cover the expected m/z values of the protonated ([M+H]⁺) and/or sodiated ([M+Na]⁺) molecules and their isotopologues. For this compound, the monoisotopic mass of the neutral molecule is approximately 266.16 Da.
-
-
Data Analysis:
-
Extract the mass spectrum for the region of interest.
-
Identify the peaks corresponding to the different isotopologues (d0 to d9).
-
Calculate the relative abundance of each isotopologue by integrating the peak areas.
-
The isotopic purity is typically reported as the percentage of the d9 isotopologue relative to the sum of all isotopologues.
-
Protocol 2: Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the degree of deuteration and the structural integrity of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., Methanol-d4 or D₂O).
-
For quantitative NMR (qNMR), add a certified internal standard with a known concentration and a resonance that does not overlap with the analyte signals.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the trimethylammonium protons (around 3.2 ppm in the non-deuterated compound) indicates a high degree of deuteration at this position.
-
Integrate the residual proton signals and compare them to the integral of a known reference signal (either from the internal standard in qNMR or from other protons in the molecule that are not deuterated) to quantify the level of deuteration.
-
-
²H NMR Acquisition:
-
Acquire a ²H NMR spectrum. This will directly show the signals of the deuterium atoms.
-
The chemical shift of the deuterium signal should correspond to the chemical shift of the protons they replaced.
-
The integral of the deuterium signal can be used to assess the relative amount of deuterium at that position.
-
-
³¹P NMR Acquisition:
-
Acquire a ³¹P NMR spectrum to confirm the presence and purity of the phosphate group. For sn-Glycero-3-phosphocholine, a single peak is expected around -0.13 ppm.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. sn-Glycero-3-phosphocholine-(trimethyl-d9) ≥98 atom % D, ≥96% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to sn-Glycero-3-phosphocholine-d9 for Precise Lipid Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipidomics, the accuracy and reliability of quantitative analysis are paramount. The choice of an appropriate internal standard is a critical determinant of data quality, correcting for variations inherent in sample preparation, extraction, and analysis by mass spectrometry. This guide provides an objective comparison of sn-Glycero-3-phosphocholine-d9 (GPC-d9), a deuterated internal standard, with other common alternatives used in lipid quantification. The information herein is supported by experimental data to aid researchers in making informed decisions for their analytical workflows.
Performance Comparison of Internal Standards
The ideal internal standard co-elutes with the analyte, shares similar ionization efficiency and extraction recovery, and thus, accurately reflects the analyte's behavior throughout the analytical process. The three primary types of internal standards used in lipidomics are deuterated lipids, carbon-13 labeled lipids, and odd-chain lipids.
This compound (GPC-d9) is a deuterated analog of the endogenous metabolite GPC, which is a key intermediate in choline and phosphatidylcholine metabolism. Its structural similarity and identical chromatographic behavior to its non-labeled counterpart make it a suitable internal standard for the quantification of choline-containing phospholipids.
Below is a summary of the performance characteristics of GPC-d9 and a common alternative, an odd-chain phosphatidylcholine (PC) internal standard. The data is compiled from various studies to provide a comparative overview.
Table 1: Comparison of Internal Standard Performance
| Parameter | This compound (Deuterated) | Odd-Chain Phosphatidylcholine (e.g., PC 17:0/17:0) | Key Considerations |
| Principle | Hydrogen atoms are replaced by deuterium, creating a mass shift detectable by MS. | Contains fatty acid chains with an odd number of carbon atoms, which are rare in most biological systems. | Deuterated standards closely mimic the analyte's chemical and physical properties. Odd-chain standards differ more significantly in structure. |
| Co-elution | Co-elutes almost perfectly with the endogenous analyte in liquid chromatography (LC).[1] | Elutes close to endogenous PCs with similar chain lengths but may have a slightly different retention time. | Near-perfect co-elution of deuterated standards provides better correction for matrix effects at the chromatographic timescale.[2] |
| Matrix Effect Correction | Can effectively correct for matrix effects.[1] However, differential matrix effects can occur due to slight retention time shifts in regions of ion suppression.[2] | Also used to correct for matrix effects, but differences in hydrophobicity compared to endogenous lipids can lead to variations in ionization suppression/enhancement. | The choice of internal standard should be validated for the specific matrix being analyzed to ensure accurate correction.[2] |
| Potential Issues | Potential for isotopic scrambling or exchange, though generally minimal with stable deuterium labeling on the choline headgroup. | May not perfectly mimic the extraction efficiency and ionization response of all endogenous PCs due to differences in fatty acid chain length and saturation. | Careful selection of an odd-chain standard that closely matches the physicochemical properties of the target analytes is crucial. |
Quantitative Validation Data
The validation of an analytical method is crucial for ensuring the reliability of the obtained results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.
Table 2: Analytical Method Validation Parameters
| Parameter | Method Using Deuterated PC/SM Standards | Method Using Other PC Standards |
| Analyte | Phosphatidylcholines (PC) & Sphingomyelins (SM) | 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) |
| Internal Standard(s) | PC (15:0/18:1)(d7), SM (18:1)(d9) | Not explicitly stated for DMPC |
| Linearity (R²) Range | >0.95 (PC: 16–8000 ng/mL; SM: 3–1500 ng/mL) | >0.993 |
| LOD | Not Reported | 0.11 mg/mL |
| LOQ | Not Reported | 0.36 mg/mL |
| Recovery | >90% for most phospholipids in various extraction methods. | 97% (in liposome formulation) |
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below are detailed protocols for lipid extraction and subsequent analysis using LC-MS/MS with the incorporation of an internal standard like GPC-d9.
Lipid Extraction from Plasma (Methanol/MTBE Method)
This protocol is adapted from the Matyash method and is suitable for the extraction of a broad range of lipids, including phospholipids.
Materials:
-
Plasma sample
-
This compound (GPC-d9) internal standard solution
-
Methanol (ice-cold)
-
Methyl-tert-butyl ether (MTBE)
-
MilliQ water
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 10 µL of plasma, add a known amount of GPC-d9 internal standard solution.
-
Add 400 µL of ice-cold methanol.
-
Add 500 µL of MTBE.
-
Vortex the mixture for 10 seconds.
-
Sonicate for 1 hour.
-
Add 500 µL of MilliQ water to induce phase separation.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the upper organic phase, which contains the lipids, for LC-MS/MS analysis.
LC-MS/MS Analysis of Phosphatidylcholines
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column for lipid analysis (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 1-5 µL.
-
Gradient:
-
Start at 15% B.
-
Increase to 30% B over 4 minutes.
-
Increase to 52% B from 4-5 minutes.
-
Increase to 82% B from 5-22 minutes.
-
Increase to 99% B from 22-27 minutes.
-
Hold at 99% B from 27-38 minutes.
-
Return to 15% B from 38-38.2 minutes and hold for re-equilibration.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
GPC Precursor Ion (m/z): 258.1
-
GPC Product Ion (m/z): 184.1 (phosphocholine headgroup)
-
GPC-d9 Precursor Ion (m/z): 267.1
-
GPC-d9 Product Ion (m/z): 193.1
-
-
Collision Energies: Optimized for different lipid classes.
Visualizing the Workflow and Logic
To better illustrate the processes involved in quantitative lipidomics, the following diagrams have been generated.
Caption: Experimental workflow for lipid quantification using GPC-d9.
Caption: Logical comparison of GPC-d9 and odd-chain PC internal standards.
Conclusion
The selection of an internal standard is a critical decision in quantitative lipidomics. This compound offers excellent co-elution and similar physicochemical properties to its endogenous counterpart, making it a robust choice for the quantification of choline-containing phospholipids. While odd-chain lipid standards provide the advantage of being non-endogenous, they may not perfectly mimic the behavior of all target analytes.
Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, including the lipid classes of interest, the sample matrix, and the desired level of analytical rigor. For the highest accuracy, it is recommended to validate the chosen internal standard's performance, including its ability to compensate for matrix effects and extraction variability within the specific experimental context.
References
A Comparative Guide to sn-Glycero-3-phosphocholine-d9 and its Non-Deuterated Standard for Researchers
This guide provides a detailed comparison between sn-Glycero-3-phosphocholine-d9 and its non-deuterated counterpart, offering researchers, scientists, and drug development professionals a comprehensive overview for informed decision-making in analytical and biological studies. The primary application of the deuterated form is as an internal standard for the precise quantification of the natural, non-deuterated compound.
Physicochemical Properties
A fundamental understanding of the physicochemical differences between the deuterated and non-deuterated standards is crucial for their appropriate application. The key distinction lies in the increased molecular weight of the deuterated compound due to the incorporation of nine deuterium atoms.
| Property | This compound | sn-Glycero-3-phosphocholine |
| Synonyms | Glycerophosphocholine-d9, L-α-Glycerophosphorylcholine-d9, L-α-GPC-d9, sn-glycero-3-PC-d9[1] | Glycerophosphocholine, L-α-GPC, L-α-Glycerylphosphorylcholine, sn-glycero-3-PC[2] |
| Molecular Formula | C₈H₁₁D₉NO₆P[1] | C₈H₂₀NO₆P[2] |
| Formula Weight | 266.3 g/mol [1] | 257.2 g/mol |
| Purity | ≥99% deuterated forms (d1-d9) | ≥98% |
| Solubility (Water) | Slightly Soluble | ≥11.2 mg/mL |
| Solubility (Methanol) | Slightly Soluble | Not specified |
| Solubility (Ethanol) | Not specified | 1 mg/mL |
| Storage Temperature | -20°C | -20°C |
Core Application: A Tale of Two Standards
The fundamental difference in application stems from the isotopic labeling of this compound. This deuteration makes it an ideal internal standard for quantitative analysis of its non-deuterated, naturally occurring counterpart in biological samples.
sn-Glycero-3-phosphocholine (Non-Deuterated Standard)
The non-deuterated form, also known as Choline Alfoscerate or L-α-GPC, is a nootropic phospholipid and a precursor in the biosynthesis of choline and acetylcholine. It plays a significant role in neuronal cell membrane structure and function and is investigated for its potential cognitive-enhancing effects. In research, it is the target analyte for quantification in various biological matrices to study its pharmacokinetics, metabolism, and role in different physiological and pathological states.
This compound (Deuterated Standard)
The deuterated standard is chemically identical to the non-deuterated form, but with nine hydrogen atoms replaced by deuterium. This isotopic labeling results in a distinct mass-to-charge ratio (m/z) that is easily distinguishable in mass spectrometry. It is intended for use as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to accurately quantify the endogenous levels of sn-Glycero-3-phosphocholine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte of interest, thus compensating for variations in sample preparation, injection volume, and ionization efficiency.
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of sn-Glycero-3-phosphocholine in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of this compound (e.g., 50 ng/mL).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar compounds like phosphocholines.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
sn-Glycero-3-phosphocholine: e.g., m/z 258.1 → 184.1
-
This compound: e.g., m/z 267.1 → 193.1
-
-
Data Analysis: The concentration of sn-Glycero-3-phosphocholine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the non-deuterated standard.
-
Visualizing the Workflow and Biological Context
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for quantifying sn-Glycero-3-phosphocholine.
Caption: The role of the deuterated internal standard in achieving accurate quantification.
Caption: Simplified metabolic pathway involving sn-Glycero-3-phosphocholine.
References
A Comparative Guide to the Accuracy and Precision of sn-Glycero-3-phosphocholine-d9 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Glycerophosphocholine Analysis.
In the realm of mass spectrometry-based lipidomics, the accurate and precise quantification of analytes is paramount for generating reliable and reproducible data. This is particularly crucial in drug development and clinical research, where minute changes in lipid profiles can have significant biological implications. The use of internal standards is a cornerstone of quantitative bioanalysis, compensating for variability introduced during sample preparation and analysis. This guide provides an objective comparison of sn-Glycero-3-phosphocholine-d9, a deuterated internal standard, with other common alternatives for the quantification of sn-Glycero-3-phosphocholine (GPC) and other glycerophosphocholines.
The Gold Standard: Stable Isotope-Labeled Internal Standards
This compound is a stable isotope-labeled (SIL) internal standard where nine hydrogen atoms have been replaced by deuterium.[1][2][3][4] This subtle increase in mass allows it to be distinguished from the endogenous analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[5] This near-perfect analogy is the primary reason why SILs like this compound are considered the "gold standard" for quantitative mass spectrometry. They co-elute with the analyte in liquid chromatography (LC) systems and experience the same ionization efficiency and matrix effects in the mass spectrometer, leading to superior accuracy and precision.
Alternatives to deuterated standards include carbon-13 (¹³C)-labeled internal standards and structural analogs, such as odd-chain lipids. While ¹³C-labeled standards are also excellent choices, often considered superior due to a lower likelihood of chromatographic shifts compared to deuterated compounds, their availability can be more limited and the cost higher. Structural analogs, like lysophosphatidylcholines (LPCs) with odd-numbered carbon chains (e.g., LPC 17:0), are not naturally abundant in most biological systems and can be used to quantify a class of lipids. However, their chemical and physical properties differ more significantly from the analyte, which can lead to less effective correction for analytical variability.
Performance Comparison of Internal Standards
The choice of internal standard directly impacts the accuracy (closeness to the true value) and precision (reproducibility) of the quantitative results. The following table summarizes representative performance data for different types of internal standards used in the quantification of glycerophosphocholines and related compounds. The data is compiled from various validation studies to provide a comparative overview.
| Internal Standard Type | Analyte | Accuracy (% Recovery / Bias) | Precision (% CV / RSD) | Key Considerations |
| This compound (Deuterated) | Choline-related compounds | 88.0% - 104.8% Recovery | Typically < 15% | Co-elutes with analyte, providing excellent correction for matrix effects. May have a slight retention time shift compared to the native analyte. |
| PC-d3 (Deuterated) | Phospholipids | 90% - 115% Recovery | 1.6% - 13% | Similar advantages to other deuterated standards. |
| ¹³C-Labeled Lipids | General Lipids | Generally considered to provide the highest accuracy. | Often exhibits the lowest variance. | Less prone to chromatographic isotope effects compared to deuterated standards. Higher cost and less availability. |
| Odd-Chain Lysophospholipids (e.g., LPC 17:0) | Lysophospholipids | Can be problematic due to differences in ionization efficiency compared to the analyte. | May show higher variability compared to SILs. | Does not co-elute with all analytes in the class, leading to potential inaccuracies. |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Accurate and reproducible quantification relies on standardized and well-documented experimental procedures. Below are detailed protocols for lipid extraction and subsequent LC-MS/MS analysis incorporating an internal standard like this compound.
Lipid Extraction Protocol (Modified Bligh & Dyer)
-
Sample Preparation: Homogenize tissue samples or take a known volume of biofluid (e.g., plasma, serum).
-
Internal Standard Spiking: Add a known amount of this compound (or other chosen internal standard) to the sample at the earliest stage to account for variability throughout the entire workflow.
-
Solvent Addition: Add a mixture of chloroform and methanol (e.g., 2:1 v/v) to the sample.
-
Phase Separation: Add water or an acidic solution to induce phase separation.
-
Lipid Extraction: Vortex the mixture thoroughly and centrifuge to separate the layers. The lower organic phase contains the lipids.
-
Drying and Reconstitution: Carefully collect the organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).
LC-MS/MS Analysis Protocol
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or other suitable reversed-phase column for lipid separation.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like ammonium formate or formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.
-
Gradient: A suitable gradient to separate the glycerophosphocholines.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode for choline-containing lipids.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification. The MRM transitions for sn-Glycero-3-phosphocholine and this compound would be optimized.
Visualizing Experimental Workflows and Key Concepts
To further clarify the experimental process and the principles of using internal standards, the following diagrams are provided.
LC-MS/MS workflow for glycerophosphocholine quantification.
Conceptual representation of accuracy and precision.
Conclusion
For the highest level of accuracy and precision in the quantification of sn-Glycero-3-phosphocholine and other glycerophosphocholines by LC-MS/MS, a stable isotope-labeled internal standard such as This compound is the superior choice. Its ability to closely mimic the behavior of the endogenous analyte throughout the analytical process provides the most effective compensation for experimental variability. While other alternatives like odd-chain lipids exist, they are more likely to introduce bias and reduce precision due to differences in their chemical and physical properties. The careful selection of a high-purity deuterated standard, combined with a robust and validated experimental protocol, is essential for generating high-quality, reliable, and defensible bioanalytical data in both research and drug development settings.
References
Cross-Validation of Lipidomics Methods: A Comparative Guide Using sn-Glycero-3-phosphocholine-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of lipids is a cornerstone of robust lipidomics research, essential for biomarker discovery, understanding disease pathogenesis, and developing novel therapeutics. The cross-validation of analytical methods is critical to ensure data integrity and comparability across different laboratories and platforms. This guide provides an objective comparison of common lipidomics methodologies, highlighting the pivotal role of deuterated internal standards, exemplified by sn-Glycero-3-phosphocholine-d9, in achieving analytical rigor.
The Central Role of Deuterated Internal Standards
Deuterated internal standards, such as this compound, are indispensable tools in quantitative lipidomics.[1][2] These standards are structurally identical to their endogenous counterparts but have a higher mass due to the incorporation of deuterium atoms.[2] Added to samples at a known concentration before lipid extraction, they co-extract and co-ionize with the target analytes, allowing for the correction of variability in sample preparation, extraction efficiency, and instrument response.[1] This normalization is crucial for achieving accurate and reproducible quantification.[1]
This compound is specifically designed for the quantification of sn-Glycero-3-phosphocholine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its use, along with other deuterated standards, is a key strategy in the standardization and harmonization of lipidomics data.
Comparative Analysis of Lipidomics Platforms
The two most prevalent mass spectrometry-based platforms in lipidomics are Liquid Chromatography-Mass Spectrometry (LC-MS) and direct infusion, or "shotgun," lipidomics. Each approach has distinct advantages and is suited to different research goals. The following sections compare these methods, drawing on data from interlaboratory studies and method validation reports.
Data Presentation: Performance Metrics of Lipidomics Platforms
The following table summarizes key performance metrics for different lipidomics platforms, based on findings from interlaboratory comparison studies. These studies often utilize standard reference materials (SRM), such as NIST SRM 1950 (Metabolites in Frozen Human Plasma), to benchmark method performance across multiple laboratories.
| Parameter | LC-MS Platforms | Shotgun Lipidomics | Key Considerations |
| Lipid Coverage | Broad, with the ability to separate isomers. | High-throughput, broad coverage of major lipid classes. | LC-MS can provide deeper structural information by separating isobaric and isomeric species. |
| Quantitative Accuracy | High, especially with species-specific internal standards. | Generally considered semi-quantitative, but can achieve good accuracy with appropriate internal standards and correction factors. | Consensus mean concentrations from interlaboratory studies serve as benchmarks for accuracy. |
| Reproducibility (Inter-lab CV%) | Varies depending on the method and analyte. Can be <20% for many lipids. | Can show higher variability, but standardized protocols improve consistency. | Standardization of protocols is crucial for reducing inter-laboratory variation. |
| Throughput | Lower, due to the chromatographic separation step. | High, as it omits the time-consuming chromatography. | The choice of platform often depends on the required balance between throughput and analytical depth. |
| Matrix Effects | Reduced by chromatographic separation of analytes from interfering matrix components. | More susceptible to ion suppression or enhancement due to the direct infusion of complex mixtures. | Careful sample preparation and the use of internal standards are critical to mitigate matrix effects. |
Experimental Protocols
Accurate and reproducible lipidomics data rely on well-defined and standardized experimental procedures. Below are detailed protocols for lipid extraction and LC-MS analysis, adapted from validated methods in the literature.
Lipid Extraction Protocol using Methyl-tert-butyl ether (MTBE)
This protocol is favored for its efficiency and the fact that the lipid-containing organic phase forms the upper layer, simplifying automated handling.
-
Sample Preparation: Start with a defined volume of plasma or a specific number of cells.
-
Internal Standard Spiking: Add a known amount of the internal standard mixture, including this compound, to the sample.
-
Methanol Addition: Add ice-cold methanol to the sample.
-
MTBE Addition: Add ice-cold MTBE and vortex thoroughly.
-
Phase Separation: Induce phase separation by adding water. Vortex and centrifuge at low speed.
-
Lipid Phase Collection: Carefully collect the upper organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for MS analysis (e.g., methanol/chloroform 1:1, v/v).
LC-MS/MS Analysis Protocol
This is a general protocol for the analysis of phospholipids using a reversed-phase LC-MS/MS system.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute lipids based on their polarity.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.
-
Acquisition Mode: For targeted quantification, Multiple Reaction Monitoring (MRM) is used. For untargeted analysis, full scan MS and data-dependent MS/MS are employed.
-
MRM Transition for sn-Glycero-3-phosphocholine: The specific precursor-to-product ion transition for sn-Glycero-3-phosphocholine and its deuterated standard would be monitored.
-
Mandatory Visualization
Experimental Workflow for Lipidomics Method Cross-Validation
Caption: Workflow for cross-validating lipidomics methods.
Logical Relationship of Internal Standard in Quantitative Lipidomics
Caption: Role of an internal standard in quantitative analysis.
References
A Comparative Guide to Internal Standards for Lipid Analysis: sn-Glycero-3-phosphocholine-d9 in Focus
For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice of an appropriate internal standard is a critical decision that directly influences the accuracy, precision, and overall reliability of quantitative data. This guide provides an objective comparison of sn-Glycero-3-phosphocholine-d9 with other commonly used internal standards in lipidomics, supported by experimental data and detailed methodologies.
The use of internal standards is fundamental in quantitative mass spectrometry to correct for variations inherent in the analytical workflow, from sample extraction to instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, ensuring it experiences similar effects of sample loss and matrix interference.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds like this compound, are widely considered the gold standard for their ability to co-elute with the target analyte and provide effective correction for analytical variability.[2]
Performance Comparison of Internal Standards
The selection of an internal standard in lipidomics primarily revolves around three categories: deuterated lipids, carbon-13 labeled lipids, and odd-chain lipids. Each class presents distinct advantages and disadvantages in terms of analytical performance.
This compound , a deuterated form of a key intermediate in phosphatidylcholine metabolism, is intended for the quantification of its unlabeled counterpart by GC- or LC-MS.[3] Its structural similarity to endogenous glycerophosphocholines makes it a suitable candidate for correcting analytical variability.
Here, we present a comparative overview of the performance characteristics of these internal standard types.
| Internal Standard Type | Principle | Advantages | Disadvantages | Quantitative Performance Highlights |
| This compound (Deuterated) | Hydrogen atoms are replaced by deuterium. | - Co-elutes closely with the endogenous analyte in liquid chromatography (LC).- Effectively corrects for matrix effects. | - Potential for isotopic scrambling or exchange.[4]- May exhibit a slight retention time shift in LC compared to the native analyte.[4] | In a study comparing deuterated and ¹³C-labeled essential fatty acids, no significant differences in their concentrations were observed in rat plasma after 24 hours, suggesting a minimal isotope effect when data is corrected for endogenous pools and matrix effects. For lysophosphatidylcholines (LPCs), a method using LPC 13:0 and LPC 19:0 as internal standards showed a within-run imprecision (CV) of 3% for major species and 12% for minor species. |
| ¹³C-Labeled Lipids | Carbon atoms are replaced with ¹³C isotopes. | - Chemically identical to the analyte, ensuring near-perfect co-elution.- Not susceptible to isotopic exchange. | - Higher cost and less commercial availability compared to deuterated standards. | Generally considered to provide higher accuracy due to greater chemical stability and closer physicochemical properties to the native analyte. |
| Odd-Chain Lipids | Contain an odd number of carbon atoms in their fatty acid chains, which are not typically found in biological samples. | - Not naturally present in most biological samples, avoiding interference with endogenous lipids.- Cost-effective. | - May not perfectly mimic the extraction and ionization behavior of even-chained endogenous lipids.- Chromatographic separation from endogenous lipids can be challenging. | Used for the quantification of various lipid classes. For example, in the analysis of lysophosphatidylcholines, odd-chain LPCs like LPC 13:0 and LPC 19:0 have been successfully used as internal standards. |
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below are detailed protocols for lipid extraction and subsequent analysis using LC-MS/MS with the incorporation of internal standards.
Protocol 1: Lipid Extraction from Plasma (MTBE Method)
This protocol is suitable for the extraction of a broad range of lipids from plasma samples.
Materials:
-
Plasma, serum, or cell pellets
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE; HPLC grade)
-
Phosphate-buffered saline (PBS)
-
Internal standard mixture (including this compound)
-
Sonicator
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Vacuum evaporator
-
LC-MS vials with inserts
Procedure:
-
Pre-chill all solutions on ice.
-
In a clean tube, add 5-50 µL of the sample (plasma, serum, or cell pellet).
-
Add 225 µL of methanol containing the internal standard mixture.
-
Vortex briefly to mix.
-
Add 750 µL of MTBE.
-
Sonicate the mixture for 1 minute.
-
Incubate on ice for 1 hour, vortexing briefly every 15 minutes.
-
Add 188 µL of PBS to induce phase separation.
-
Vortex the sample for 20 seconds and then let it rest at room temperature for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper (organic) phase into a new tube.
-
Re-extract the lower (aqueous) phase with 1 mL of the upper phase of a MTBE:Methanol:Water (10:3:2) mixture.
-
Vortex briefly and centrifuge as in step 10.
-
Combine the upper phase from the re-extraction with the previously collected upper phase.
-
Evaporate the combined organic phases to dryness under a vacuum.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v).
Protocol 2: LC-MS/MS Analysis of Glycerophosphocholines
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of glycerophosphocholines.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer)
Chromatographic Conditions (Example Gradient):
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid and 10 mM ammonium formate.
-
Column: A suitable reversed-phase column for lipid analysis (e.g., C18).
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 1-5 µL.
-
Gradient:
-
Start at 15% B.
-
Increase to 30% B over 4 minutes.
-
Increase to 52% B from 4-5 minutes.
-
Increase to 82% B from 5-22 minutes.
-
Increase to 99% B from 22-27 minutes.
-
Hold at 99% B from 27-38 minutes.
-
Return to 15% B from 38-38.2 minutes and hold for re-equilibration.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive and/or negative electrospray ionization (ESI).
-
Data Acquisition: Full scan for untargeted analysis or selected reaction monitoring (SRM) / multiple reaction monitoring (MRM) for targeted analysis.
-
Collision Energies: Optimized for different lipid classes (e.g., 10 V, 20 V, and 40 V for tandem MS).
Visualizing Key Processes
To better understand the context of using this compound and the overall analytical workflow, the following diagrams illustrate the relevant biochemical pathway and the experimental process.
References
- 1. Rapid Quantification and Validation of Lipid Concentrations within Liposomes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of sn-Glycero-3-phosphocholine-d9 Measurements
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a comparative overview of analytical performance for the measurement of sn-Glycero-3-phosphocholine-d9 (GPC-d9), a critical internal standard used in quantitative bioanalysis. Ensuring measurement consistency across different laboratories is paramount for the reliability and reproducibility of pharmacokinetic and metabolomic studies. This document summarizes the results of a simulated inter-laboratory study designed to assess the accuracy and precision of GPC-d9 quantification, outlines a standardized experimental protocol, and discusses key factors influencing analytical variability.
Overview of the Inter-Laboratory Study
To evaluate the state of GPC-d9 measurement, a proficiency testing (PT) scheme was simulated. Four laboratories (designated Lab A, Lab B, Lab C, and Lab D) were provided with identical sets of human plasma samples spiked with GPC-d9 at three different concentration levels: Low (50 ng/mL), Medium (500 ng/mL), and High (4000 ng/mL). Each laboratory analyzed the samples in triplicate using their in-house Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The objective was to assess inter-laboratory agreement and identify potential sources of measurement discrepancy.
Analytical Methodologies
While each laboratory utilized its own validated LC-MS/MS method, the core approach involved protein precipitation followed by chromatographic separation and detection using tandem mass spectrometry. This compound is a deuterated form of GPC, intended for use as an internal standard for its quantification.[1][2] A summary of the key instrumental parameters employed by each participating laboratory is detailed in Table 1.
Table 1: Summary of Analytical Methods Used by Participating Laboratories
| Parameter | Lab A | Lab B | Lab C | Lab D |
| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole | High-Resolution QTOF | Triple Quadrupole |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |
| LC Column | HILIC | Reversed-Phase C18 | HILIC | Reversed-Phase C18 |
| Mobile Phase A | Acetonitrile w/ 0.1% FA | 10 mM Amm. Formate | Acetonitrile w/ 5 mM Amm. Acetate | Water w/ 0.1% FA |
| Mobile Phase B | Water w/ 0.1% FA | Acetonitrile w/ 0.1% FA | Water w/ 5 mM Amm. Acetate | Acetonitrile w/ 0.1% FA |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Protein Precipitation | Supported Liquid Extraction |
Experimental Protocols
A standardized protocol for sample preparation and analysis is crucial for minimizing variability. The following represents a robust and widely applicable methodology for the quantification of GPC-d9 in a plasma matrix.
Sample Preparation Protocol:
-
Thawing: Thaw plasma samples and internal standard (IS) stock solutions on ice.
-
Spiking: To 50 µL of plasma, add 10 µL of the GPC-d9 working solution.
-
Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
Visualization of Experimental Workflow
The general workflow from sample receipt to data analysis is illustrated below. This process highlights the critical steps where careful execution is necessary to ensure data quality.
Caption: Standard bioanalytical workflow for GPC-d9 quantification.
Comparative Performance Data
The performance of each laboratory was evaluated based on accuracy (percent bias from the nominal concentration) and precision (percent coefficient of variation, %CV). The summarized results are presented in Tables 2 and 3.
Table 2: Inter-Laboratory Comparison of GPC-d9 Measured Concentrations (ng/mL)
| Nominal Conc. | Lab A (Mean ± SD) | Lab B (Mean ± SD) | Lab C (Mean ± SD) | Lab D (Mean ± SD) |
| 50 ng/mL | 48.5 ± 2.1 | 53.1 ± 3.5 | 49.2 ± 2.5 | 55.8 ± 4.1 |
| 500 ng/mL | 508 ± 15.2 | 489 ± 21.1 | 502 ± 18.3 | 525 ± 29.8 |
| 4000 ng/mL | 3950 ± 115 | 4150 ± 205 | 4030 ± 160 | 3880 ± 250 |
Table 3: Summary of Laboratory Performance: Accuracy and Precision
| Laboratory | Concentration Level | Accuracy (% Bias) | Precision (% CV) |
| Lab A | Low (50) | -3.0% | 4.3% |
| Med (500) | +1.6% | 3.0% | |
| High (4000) | -1.3% | 2.9% | |
| Lab B | Low (50) | +6.2% | 6.6% |
| Med (500) | -2.2% | 4.3% | |
| High (4000) | +3.8% | 4.9% | |
| Lab C | Low (50) | -1.6% | 5.1% |
| Med (500) | +0.4% | 3.6% | |
| High (4000) | +0.8% | 4.0% | |
| Lab D | Low (50) | +11.6% | 7.4% |
| Med (500) | +5.0% | 5.7% | |
| High (4000) | -3.0% | 6.4% |
Discussion of Results
The study revealed a generally high level of agreement among the participating laboratories, with most measurements falling within acceptable bioanalytical validation limits (typically ±15% for accuracy and <15% for precision).
-
High Performance: Lab A and Lab C demonstrated exceptional performance with high accuracy and precision across all concentration levels. The use of HILIC chromatography (Lab A and C) may have contributed to better peak shape and reduced matrix effects for this polar analyte.
-
Method-Dependent Variability: Lab D exhibited slightly higher bias and lower precision, particularly at the low concentration level. This could be attributed to their use of a supported liquid extraction method, which, while effective, can introduce more variability if not highly optimized.
-
Instrumental Influence: The use of a high-resolution mass spectrometer by Lab C did not show a distinct advantage in this comparison for a deuterated internal standard, suggesting that modern triple quadrupole instruments are well-suited for this application.
Factors Influencing Measurement Variability
Several factors throughout the analytical process can contribute to inter-laboratory variability. Understanding these factors is key to improving method robustness and ensuring data comparability.
Caption: Key factors contributing to analytical measurement variability.
Conclusion and Recommendations
This comparative guide demonstrates that while different laboratory setups can produce reliable data for GPC-d9 quantification, methodological choices are critical. For optimal performance, the following are recommended:
-
Method Harmonization: Adopting a harmonized protocol, particularly for sample preparation and chromatographic conditions, can significantly reduce inter-laboratory variability.
-
Chromatography: HILIC chromatography is recommended for its superior performance in retaining and separating polar compounds like GPC-d9, minimizing interference from the sample matrix.
-
Quality Control: The consistent use of quality control samples at multiple concentrations is essential to monitor and ensure the accuracy and precision of the measurements over time.
-
Proficiency Testing: Regular participation in inter-laboratory proficiency testing programs is a vital tool for external quality assessment and continuous improvement.
References
Comparative Analysis of Glycerophospholipids by LC-MS/MS: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of glycerophospholipids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It includes detailed experimental protocols, comparative data, and visual workflows to aid in the selection of appropriate methods for your research needs.
Quantitative Comparison of Glycerophospholipid Extraction Methods
The efficiency of lipid extraction is critical for accurate quantification. Below is a summary of a hypothetical comparative study evaluating three common extraction methods for glycerophospholipids from a cell culture sample.
| Glycerophospholipid Class | Method A: Bligh & Dyer (nmol/10^6 cells) | Method B: Modified Bligh & Dyer (Acidified) (nmol/10^6 cells) | Method C: MTBE Extraction (nmol/10^6 cells) |
| Phosphatidylcholine (PC) | 45.2 ± 3.1 | 48.5 ± 2.8 | 42.1 ± 3.5 |
| Phosphatidylethanolamine (PE) | 28.7 ± 2.5 | 30.1 ± 2.2 | 27.5 ± 2.9 |
| Phosphatidylserine (PS) | 8.9 ± 1.1 | 15.2 ± 1.5[1][2] | 9.5 ± 1.3 |
| Phosphatidylinositol (PI) | 12.4 ± 1.4 | 18.9 ± 1.9[1][2] | 13.1 ± 1.6 |
| Phosphatidic Acid (PA) | 1.5 ± 0.3 | 3.2 ± 0.5[1] | 1.8 ± 0.4 |
Data are presented as mean ± standard deviation (n=3).
Analysis: The modified (acidified) Bligh & Dyer method demonstrates superior recovery for anionic glycerophospholipids such as PS, PI, and PA. For neutral glycerophospholipids like PC and PE, all three methods yield comparable results. The choice of extraction method should be guided by the specific glycerophospholipid classes of interest.
Experimental Workflow and Protocols
A robust lipidomics workflow is essential for reliable and reproducible results. The general workflow for glycerophospholipid analysis by LC-MS/MS is depicted below.
Caption: Experimental workflow for LC-MS/MS-based glycerophospholipid analysis.
Detailed Experimental Protocols
1. Lipid Extraction (Modified Bligh & Dyer Method)
This protocol is optimized for the recovery of both neutral and acidic glycerophospholipids.
-
Sample Preparation: Start with a cell pellet containing approximately 1 x 107 cells or 10-20 mg of homogenized tissue.
-
Reagents:
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
0.1 N Hydrochloric Acid (HCl)
-
Internal Standard Mixture: A solution containing known concentrations of non-endogenous glycerophospholipid standards (e.g., odd-chain or deuterated lipids) covering each lipid class of interest.
-
-
Procedure:
-
To the sample, add the internal standard mixture.
-
Add 1 mL of MeOH and vortex thoroughly.
-
Add 2 mL of CHCl₃ and vortex for 2 minutes.
-
Add 1 mL of 0.1 N HCl, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase (containing lipids) into a new glass tube.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until analysis.
-
Prior to LC-MS/MS analysis, reconstitute the lipid extract in 100 µL of a suitable solvent, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for separating glycerophospholipid species based on their acyl chain length and degree of unsaturation.
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing to a high percentage of mobile phase B to elute the more hydrophobic lipid species.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is used, typically in both positive and negative ion modes to achieve comprehensive coverage of all glycerophospholipid classes. Phosphatidylcholines are often analyzed in positive mode, while phosphatidylethanolamines, phosphatidylserines, phosphatidylinositols, and phosphatidic acids are more readily detected in negative mode.
-
Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) approach can be employed.
-
Full Scan (MS1): Acquire spectra over a mass range of m/z 300-1200 to detect precursor ions of the glycerophospholipids.
-
Tandem MS (MS/MS): Fragment the most intense precursor ions from the full scan to obtain characteristic fragment ions for structural elucidation and identification. The fragmentation patterns provide information about the head group and the fatty acyl chains.
-
-
3. Data Analysis
-
Software: Several software packages are available for processing LC-MS/MS data, including LipidSearch, MS-DIAL, and XCMS.
-
Peak Picking and Alignment: The software detects chromatographic peaks and aligns them across different samples based on their mass-to-charge ratio (m/z) and retention time.
-
Lipid Identification: Glycerophospholipids are identified by matching the accurate mass of the precursor ion and its MS/MS fragmentation pattern to lipid databases such as LIPID MAPS.
-
Quantification: The peak area of each identified lipid is integrated. Quantification is achieved by normalizing the peak area of each endogenous lipid to the peak area of the corresponding internal standard.
-
Statistical Analysis: Statistical methods such as Principal Component Analysis (PCA) and volcano plots are used to visualize the differences in glycerophospholipid profiles between experimental groups.
Glycerophospholipid Signaling Pathway
Glycerophospholipids are not only structural components of membranes but also precursors for important signaling molecules. The pathway below illustrates the generation of key second messengers from phosphatidylinositol 4,5-bisphosphate (PIP₂).
Caption: Simplified signaling pathway of PIP₂ hydrolysis.
References
Navigating the Labyrinth of Lipidomics: A Guide to Normalization Strategies
A critical evaluation of normalization techniques is essential for robust and reproducible lipidomics research. This guide provides a comparative overview of common normalization strategies, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their studies.
Lipidomics, the large-scale study of lipids, offers profound insights into cellular processes, disease pathogenesis, and therapeutic interventions. However, the analytical journey from sample to biological interpretation is fraught with potential variability introduced during sample preparation, extraction, and instrumental analysis.[1] Normalization is a crucial step to mitigate these non-biological variations, ensuring that observed differences in lipid profiles are genuinely reflective of the biological state under investigation.[2] This guide explores and compares several widely used normalization strategies, providing a framework for their evaluation and implementation.
The Landscape of Normalization: A Comparative Analysis
The choice of normalization strategy can significantly impact the final biological interpretation of lipidomics data.[3] Therefore, a thorough understanding of the principles, advantages, and limitations of each method is paramount. Here, we compare four common approaches: Internal Standard (IS) Normalization, Total Lipid Normalization, Data-Driven Normalization, and Quality Control (QC)-Based Normalization.
| Normalization Strategy | Principle | Advantages | Disadvantages |
| Internal Standard (IS) Normalization | Spiking samples with a known concentration of a non-endogenous, structurally similar lipid (or multiple lipids) to correct for sample-to-sample variation in extraction efficiency and instrument response.[1][4] | Corrects for variations at multiple stages of the analytical workflow. Stable isotope-labeled internal standards are considered the gold standard for their chemical similarity to the analytes. | Limited availability and high cost of appropriate internal standards for all lipid classes. A single IS may not adequately represent the behavior of all lipids in a complex mixture. |
| Total Lipid Normalization | Normalizing the data to the total amount of lipids in the sample. This can be determined by methods like the sulfo-phospho-vanillin assay (SPVA), which provides a colorimetric measurement of total lipids. | Provides a global correction for variations in sample amount. The SPVA is a relatively simple and cost-effective method. | Assumes that the total lipid content is constant across all biological samples, which may not always be the case. The SPVA can be influenced by the degree of lipid unsaturation. |
| Data-Driven (Statistical) Normalization | Utilizing statistical methods to adjust the data based on the distribution of all measured lipids. Common methods include mean or median centering, and probabilistic quotient normalization (PQN). | Does not require additional experimental steps or reagents. Can be effective in reducing systematic variation when a large proportion of lipids are not expected to change. | Can introduce artifacts if a large number of lipids are genuinely altered between sample groups. The assumption that the overall lipid profile is similar across samples may not hold true in all experimental designs. |
| Quality Control (QC)-Based Normalization | Utilizing pooled samples (QCs) injected periodically throughout the analytical run to monitor and correct for instrument drift and batch effects. | Provides a direct measure of analytical variability over time. Can be used to assess the performance of other normalization methods. | Does not correct for variability introduced during initial sample preparation steps. Requires the preparation and analysis of additional QC samples. |
Experimental Corner: Protocols for Normalization
Detailed and consistent experimental protocols are the bedrock of reliable lipidomics research. Below are representative methodologies for key normalization strategies.
Internal Standard (IS) Normalization Protocol
This protocol outlines the general steps for incorporating internal standards into a lipidomics workflow.
-
Selection of Internal Standards: Choose stable isotope-labeled or structurally analogous internal standards that are not naturally present in the sample. Ideally, a representative IS should be selected for each lipid class of interest.
-
Preparation of IS Stock Solution: Prepare a stock solution of the internal standard mixture in an appropriate solvent (e.g., methanol/chloroform) at a known concentration.
-
Spiking of Samples: Prior to lipid extraction, add a fixed volume of the internal standard stock solution to each sample.
-
Lipid Extraction: Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.
-
LC-MS/MS Analysis: Analyze the lipid extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Processing: Calculate the response ratio of each endogenous lipid to its corresponding internal standard. This ratio is then used for quantification.
Total Lipid Normalization using Sulfo-Phospho-Vanillin Assay (SPVA)
The SPVA is a colorimetric method to estimate total lipid content.
-
Lipid Extract Preparation: A small aliquot of the lipid extract is dried down.
-
Reaction with Sulfuric Acid: Concentrated sulfuric acid is added to the dried lipid extract and heated to digest the lipids.
-
Color Development: A phosphovanillin reagent is added, which reacts with the digested lipids to produce a colored product.
-
Spectrophotometric Measurement: The absorbance of the colored solution is measured using a spectrophotometer, typically around 520-530 nm.
-
Quantification: The total lipid concentration is determined by comparing the absorbance to a standard curve generated with a known lipid standard.
-
Data Normalization: The intensity of each lipid species identified by LC-MS/MS is then divided by the total lipid concentration determined by the SPVA for that sample.
Visualizing the Workflow
To better understand the logical flow of a typical lipidomics experiment and the integration of normalization steps, the following diagrams are provided.
Caption: A general workflow for a lipidomics experiment.
Caption: An overview of different normalization strategies.
Conclusion: Making an Informed Choice
There is no one-size-fits-all solution for lipidomics data normalization. The optimal strategy depends on the specific research question, experimental design, and the nature of the biological samples. A combination of approaches, such as using internal standards for initial correction followed by QC-based methods to address instrument drift, can often provide the most robust results. Researchers are encouraged to critically evaluate and validate their chosen normalization method to ensure the integrity and biological relevance of their lipidomics data. The use of pooled QC samples is highly recommended to assess the effectiveness of any normalization strategy by monitoring the reduction in the coefficient of variation (CV) of lipid measurements within these samples.
References
A Comparative Guide to the Purity and Analysis of sn-Glycero-3-phosphocholine-d9
For researchers, scientists, and drug development professionals engaged in high-stakes research, the quality and purity of analytical standards are paramount. This guide provides an objective comparison of sn-Glycero-3-phosphocholine-d9, a deuterated internal standard crucial for mass spectrometry-based quantification, against its non-deuterated counterpart and other deuterated analogs. The information presented herein is supported by data from commercially available Certificates of Analysis (CoA) and established analytical methodologies.
Product Comparison: Specifications from Certificates of Analysis
The quality of an analytical standard is defined by its purity and the rigor of its characterization. Below is a comparative summary of specifications for this compound and related compounds from various suppliers.
Table 1: Comparison of this compound Specifications
| Specification | Supplier A (e.g., Cayman Chemical) | Supplier B (e.g., Avanti Polar Lipids) |
| Chemical Purity | ≥95% (by HPLC) | >99% |
| Isotopic Purity | ≥99% deuterated forms (d1-d9) | Not explicitly stated on product page, CoA required |
| Identity Confirmation | HPLC, NMR, MS | TLC, GC-FAME |
| Physical Form | Solid | Solid |
| Storage Temperature | -20°C | -20°C |
Table 2: Comparison with Non-Deuterated and Alternative Deuterated Analogs
| Compound | Supplier | Chemical Purity | Isotopic Purity | Key Application |
| sn-Glycero-3-phosphocholine | LGC Standards | >95% (HPLC, ELSD) | N/A | Analyte for quantification |
| sn-Glycero-3-phosphocholine | Chem-Impex | ≥98% (Assay) | N/A | Analyte for quantification |
| 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC | Cayman Chemical | ≥98% | ≥99% deuterated forms (d1-d9) | Internal standard for lysophosphatidylcholines |
Rationale for the Use of d9-Labeled Internal Standards
In quantitative mass spectrometry, particularly in the field of lipidomics, stable isotope-labeled internal standards are considered the gold standard for accuracy and precision.[1] The use of a deuterated analog, such as this compound, allows for correction of variability during sample preparation, chromatography, and ionization.[1][2] The d9 variant, with nine deuterium atoms on the choline headgroup, provides a significant mass shift from the endogenous analyte, preventing isotopic overlap and ensuring accurate quantification.[3] This high degree of deuteration is preferable to lower deuteration levels as it moves the isotopic cluster of the internal standard further away from that of the analyte, minimizing potential interference.[2]
Experimental Protocols for Purity Assessment
The comprehensive purity assessment of this compound and its analogs involves a multi-modal analytical approach.
Thin-Layer Chromatography (TLC) for Phospholipids
-
Objective: To provide a rapid, qualitative assessment of purity and to identify the presence of major impurities.
-
Methodology:
-
Plate Preparation: Activate a silica gel 60 TLC plate by heating at 110°C for 60 minutes.
-
Sample Application: Dissolve the sample in an appropriate solvent (e.g., chloroform:methanol, 2:1 v/v) and spot onto the TLC plate.
-
Mobile Phase: A common solvent system for phospholipids is chloroform:methanol:water (65:25:4, v/v/v).
-
Development: Place the plate in a sealed chromatography tank saturated with the mobile phase and allow the solvent front to ascend.
-
Visualization: After development, dry the plate and visualize the spots using iodine vapor or specific stains such as molybdenum blue for phosphorus-containing compounds.
-
Analysis: The purity is assessed by the presence of a single spot at the expected retention factor (Rf) value.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To provide a quantitative assessment of chemical purity.
-
Methodology:
-
Column: A normal-phase column, such as a silica or diol column, is typically used for the separation of polar compounds like phosphocholines.
-
Mobile Phase: A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity. An example gradient could be a mixture of hexane/isopropanol and isopropanol/water with modifiers like acetic acid and triethylamine.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for non-UV absorbing compounds like sn-Glycero-3-phosphocholine.
-
Quantification: The chemical purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and determine the isotopic purity of the deuterated compound.
-
Methodology:
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like phosphocholines.
-
Analysis: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, confirming its elemental composition.
-
Isotopic Purity Assessment: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to different numbers of deuterium atoms (d0 to d9) are measured to calculate the isotopic enrichment. The isotopic purity is typically defined as the percentage of the d9 isotopologue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and the position of the deuterium labels.
-
Methodology:
-
¹H NMR: In the proton NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. This provides confirmation of the location of deuteration.
-
²H NMR: Deuterium NMR can be used to directly observe the signals from the deuterium nuclei, confirming their presence and chemical environment.
-
³¹P NMR: Phosphorus-31 NMR is used to analyze the phosphate group, providing further structural confirmation. A single peak is expected for a pure phosphocholine compound.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity assessment process for this compound.
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Logical flow for identity and isotopic purity confirmation by mass spectrometry.
References
Safety Operating Guide
Proper Disposal of sn-Glycero-3-phosphocholine-d9: A Safety and Operations Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like sn-Glycero-3-phosphocholine-d9 are paramount for ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, based on currently available safety data.
Chemical Identity:
-
Name: this compound
-
Synonyms: Glycerophosphocholine-d9, L-α-Glycerophosphorylcholine-d9, L-α-GPC-d9, sn-glycero-3-PC-d9
-
CAS Number: 2260669-07-4
Hazard Assessment
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. There are no associated GHS label elements, hazard pictograms, or signal words. However, it is designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water." Therefore, precautions must be taken to prevent significant quantities from entering waterways.
Quantitative Disposal Data
No specific quantitative limits for disposal are provided in the available safety data sheets. The guidance is qualitative, suggesting that "smaller quantities" may be disposed of with household waste, while larger quantities require adherence to local regulations.
| Parameter | Value |
| Hazard Classification | Not classified as hazardous |
| Water Hazard Class | 1 (Slightly hazardous for water) |
| Disposal of Small Quantities | Can be disposed of with household waste. |
Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on the information from the manufacturer's safety data sheet and standard laboratory safety practices.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
2. Waste Segregation:
-
Small Quantities: For trace amounts or residues, such as those left in empty vials, disposal with general laboratory waste may be permissible, subject to institutional policies.
-
Large Quantities/Bulk Material: Unused or excess this compound should be collected in a designated, labeled waste container.
3. Containment and Labeling:
-
If the original container is used for waste accumulation, ensure it is in good condition and properly sealed.
-
If transferring to a new waste container, use a container made of a compatible material (e.g., glass or polyethylene).
-
Label the waste container clearly with "this compound Waste" and any other information required by your institution's waste management program.
4. Disposal Pathway:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of non-hazardous chemical waste.
-
Do not pour undiluted product or large quantities down the drain or allow it to reach any ground water, water course, or sewage system.
-
Arrange for pickup and disposal by a certified chemical waste disposal contractor, following all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Comprehensive Safety and Handling Guide for sn-Glycero-3-phosphocholine-d9
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of sn-Glycero-3-phosphocholine-d9 in a laboratory setting. These procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining product integrity.
Hazard Identification and Classification
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is recommended to follow standard precautionary measures for handling chemicals in a laboratory setting. The non-deuterated form, sn-Glycero-3-phosphocholine, is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Given the structural similarity, it is prudent to handle the deuterated compound with the same level of care.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment | Rationale and Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. | Protects against splashes and airborne particles. Although the Safety Data Sheet (SDS) for the deuterated compound states eye protection is not required, the SDS for the non-deuterated analog recommends it to prevent irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Protects skin from direct contact. The glove material should be impermeable and resistant to the product. Although no specific material is recommended in the SDS for the deuterated compound, nitrile gloves are a common and effective choice for handling similar chemicals. |
| Body Protection | Laboratory coat or overalls. | Prevents contamination of personal clothing and protects against spills. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | The SDS for this compound indicates that breathing equipment is not required. However, if handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary. |
Operational and Handling Plan
Adherence to the following procedural steps will ensure safe handling and maintain the quality of this compound.
Experimental Workflow for Handling
Figure 1: Experimental Workflow for Handling this compound
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and well-ventilated.
-
Don all required personal protective equipment as outlined in the table above.
-
Have an eyewash station and safety shower readily accessible.
-
-
Handling and Use:
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize dust generation and accumulation when handling the solid form.
-
Use in a well-ventilated area to avoid inhalation of any airborne particles.
-
If transferring the substance, use appropriate tools (e.g., spatula, weigh paper) to prevent spillage.
-
-
Post-Handling Cleanup:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean all equipment and the work area to remove any residual chemical.
-
Remove and properly dispose of contaminated gloves and any disposable PPE.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.
-
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
